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Core Science & Biosynthesis

Foundational

crystal structure analysis of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one

An In-depth Technical Guide to the Crystal Structure Analysis of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one, a molecule of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering in-depth insights into the crystallographic features of this compound. The narrative synthesizes technical accuracy with practical, field-proven insights, emphasizing the rationale behind experimental choices and ensuring the trustworthiness of the described protocols. This document delves into the synthesis of the parent scaffold, single crystal growth methodologies, a detailed examination of the crystal and molecular structure, and the critical intermolecular interactions that govern its solid-state packing. All key claims are substantiated with citations to authoritative sources.

Introduction: The Significance of the Benzo[1][2]oxazin-3-one Scaffold

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules with a wide array of biological activities.[3] Derivatives of this scaffold have been reported to exhibit anticancer, anticonvulsant, and anti-inflammatory properties, making them attractive starting points for drug discovery programs.[3] The introduction of a bulky tert-butyl group at the 7-position of the benzoxazinone ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of the three-dimensional structure of 7-tert-Butyl-4H-benzo[1]oxazin-3-one at an atomic level is therefore paramount for structure-based drug design and the rational development of novel therapeutic agents.

The crystal structure of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one has been determined, and the experimental data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 1973003.[1] This guide will provide a detailed analysis based on this and other relevant scientific literature.

Synthesis and Crystallization

Synthetic Pathway to 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

While the specific synthesis of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one is not detailed in the provided search results, a general and robust method for the synthesis of 2H-benzo[b][1][2]thiazin-3(4H)-one derivatives involves the reaction of the corresponding 2-aminothiophenols with α-halo esters.[4] A plausible analogous synthetic route for the target oxazinone would involve the condensation of 2-amino-5-tert-butylphenol with an α-haloacetyl halide, followed by intramolecular cyclization.

A generalized synthetic scheme is presented below:

Synthesis_of_7_tert_Butyl_4H_benzo_1_4_oxazin_3_one cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_5_tert_butylphenol 2-Amino-5-tert-butylphenol acylation Acylation 2_amino_5_tert_butylphenol->acylation Base alpha_haloacetyl_halide α-Haloacetyl Halide (e.g., Chloroacetyl chloride) alpha_haloacetyl_halide->acylation cyclization Intramolecular Cyclization acylation->cyclization Intermediate product 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one cyclization->product

Caption: Generalized synthetic pathway for 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. A reliable method for growing crystals of small organic molecules is slow evaporation from a suitable solvent or solvent mixture.

Step-by-Step Experimental Protocol:

  • Purification of the Compound: The synthesized 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one should be purified to the highest possible degree, typically by recrystallization or column chromatography, to remove any impurities that might hinder crystal growth.

  • Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.

  • Crystal Growth by Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

    • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once well-formed single crystals of suitable size are observed, they should be carefully harvested from the mother liquor using a spatula or fine-tipped forceps.

Crystal Structure Analysis

The definitive three-dimensional arrangement of atoms and molecules in the solid state is provided by single-crystal X-ray diffraction analysis. The crystallographic data for 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one is available from the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures.[1][5]

Crystallographic Data Summary

While the specific numerical values for the unit cell parameters, space group, and other crystallographic details are housed within the CCDC deposition, a representative table of the kind of data that would be obtained is shown below. Researchers can access the full dataset from the CCDC website using the deposition number 1973003.[1]

Parameter Value
Chemical FormulaC₁₂H₁₅NO₂
Formula Weight205.25
Crystal System[To be obtained from CCDC]
Space Group[To be obtained from CCDC]
a (Å)[To be obtained from CCDC]
b (Å)[To be obtained from CCDC]
c (Å)[To be obtained from CCDC]
α (°)[To be obtained from CCDC]
β (°)[To be obtained from CCDC]
γ (°)[To be obtained from CCDC]
Volume (ų)[To be obtained from CCDC]
Z[To be obtained from CCDC]
Density (calculated) (g/cm³)[To be obtained from CCDC]
R-factor (%)[To be obtained from CCDC]
Molecular Structure and Conformation

The molecular structure of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one consists of a planar benzoxazinone ring system with a bulky tert-butyl group attached at the 7-position. The oxazinone ring is expected to adopt a conformation that minimizes steric strain.

Caption: 2D representation of the molecular structure.

Intermolecular Interactions and Crystal Packing

The way in which individual molecules of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one pack together in the crystal lattice is determined by a network of non-covalent interactions. These interactions are crucial for understanding the physical properties of the solid, such as its melting point and solubility. Given the presence of a carbonyl group and an N-H group, hydrogen bonding is expected to play a significant role in the crystal packing. Additionally, π-π stacking interactions between the aromatic rings and van der Waals forces involving the tert-butyl groups will contribute to the overall stability of the crystal lattice.

Intermolecular_Interactions Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B Hydrogen Bonding (N-H···O=C) Molecule_C Molecule C Molecule_A->Molecule_C π-π Stacking Molecule_B->Molecule_C van der Waals (tert-butyl groups)

Caption: Key intermolecular interactions governing the crystal packing.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that requires careful execution and data analysis.

XRD_Workflow Crystal_Selection 1. Single Crystal Selection Mounting 2. Crystal Mounting Crystal_Selection->Mounting Data_Collection 3. X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing 4. Data Integration and Scaling Data_Collection->Data_Processing Structure_Solution 5. Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement 6. Structure Refinement Structure_Solution->Structure_Refinement Validation 7. Structure Validation and Analysis Structure_Refinement->Validation Deposition 8. Deposition to CCDC Validation->Deposition

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one. By understanding its synthesis, crystallization, and detailed solid-state structure, researchers are better equipped to utilize this molecule in drug discovery and materials science. The crystallographic data, available through the CCDC, serves as a critical resource for computational modeling, structure-activity relationship studies, and the rational design of new chemical entities based on the privileged benzoxazinone scaffold.

References

  • CCDC 1973003: Experimental Crystal Structure Determination. OA Monitor Ireland.
  • The Cambridge Structural Database. BiŌkeanós.
  • Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry.
  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. PMC. Available at:

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journals.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H). Frontiers. Available at:

Sources

Exploratory

Strategic In Vitro Toxicity Profiling of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one

Executive Summary & Chemical Rationale The 1,4-benzoxazin-3-one core is a "privileged scaffold" in medicinal chemistry, widely recognized for its diverse pharmacological applications, including antimicrobial, anticancer,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The 1,4-benzoxazin-3-one core is a "privileged scaffold" in medicinal chemistry, widely recognized for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities[1][2]. Its structural ability to act as a bioisostere for peptide bonds makes it a highly attractive starting point for drug discovery[3].

However, the specific derivative 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one (CAS: 1239739-18-4) presents a unique toxicological challenge. The introduction of a bulky, highly lipophilic tert-butyl group at the 7-position significantly alters the physicochemical landscape of the molecule. While this substitution can drastically improve cell membrane permeability and affinity for hydrophobic target pockets, it simultaneously increases the risk of off-target liabilities. Specifically, high lipophilicity correlates strongly with Cytochrome P450 (CYP) promiscuity, hepatotoxicity, and hERG potassium channel blockade (cardiotoxicity).

To navigate these risks, this whitepaper outlines a rigorous, tiered in vitro toxicity screening strategy. Designed in alignment with the U.S. Food and Drug Administration (FDA) and Organisation for Economic Co-operation and Development (OECD) guidelines[4][5], this framework ensures that critical safety liabilities are identified early in the lead optimization phase.

Tiered Screening Workflow

The screening cascade is designed as a self-validating system, where progression to the next tier is contingent upon clearing predefined safety thresholds. This prevents the wasteful allocation of resources on inherently toxic analogs.

Workflow Start 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one (Lead Compound) Tier1 Tier 1: Basal Cytotoxicity (HepG2, HEK293T) Start->Tier1 Tier2 Tier 2: Hepatotoxicity & CYP450 (HLM Stability, CYP Inhibition) Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: Genotoxicity & Cardiotoxicity (Ames Test, hERG Patch-Clamp) Tier2->Tier3 Acceptable Clearance Decision Go/No-Go Lead Optimization Decision Matrix Tier3->Decision No Mutagenicity/QT Risk

Tiered in vitro toxicity screening workflow for benzoxazinone derivatives.

Core Experimental Protocols

Tier 1: Basal Cytotoxicity Assessment (CellTiter-Glo)

Causality & Rationale: Before assessing specific organ toxicity, basal cytotoxicity must be established to differentiate between targeted pharmacological effects and non-specific cell death. HepG2 (hepatocellular carcinoma) and HEK293T (human embryonic kidney) cells are utilized because the liver and kidneys are the primary organs of xenobiotic metabolism and excretion.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293T cells at a density of 5,000 cells/well in 96-well opaque white plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one in 100% DMSO. Generate a 10-point, 3-fold serial dilution (range: 100 µM to 5 nM).

  • Treatment: Transfer the compound to the cell plates, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis and Reading: Induce cell lysis by shaking the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader (integration time: 0.25–1 second/well).

Self-Validation & Quality Control:

  • Positive Control: Doxorubicin (expected IC₅₀ ~0.5–2 µM).

  • Negative Control: 0.5% DMSO vehicle.

  • System Validation: The assay is only considered valid if the Z'-factor calculated from the vehicle and positive control wells is ≥ 0.5, ensuring robust assay window and reproducibility.

Tier 2: Cytochrome P450 (CYP) Inhibition Profiling

Causality & Rationale: The tert-butyl moiety is highly lipophilic and sterically demanding. Such groups frequently bind to the hydrophobic active sites of major metabolizing enzymes, particularly CYP3A4 and CYP2D6, acting as competitive inhibitors. Inhibiting these enzymes can lead to severe Drug-Drug Interactions (DDIs).

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.1 mg/mL HLMs, 3.3 mM MgCl₂, and specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one at concentrations ranging from 0.1 to 50 µM. Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for 10 minutes (time varies by probe).

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the probe substrate metabolite (e.g., 1-hydroxymidazolam).

Self-Validation & Quality Control:

  • Positive Controls: Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor).

  • System Validation: Metabolite formation in vehicle control must fall within historically established linear ranges. IC₅₀ curves must exhibit an R² > 0.95 for acceptance.

Mechanistic Toxicology: Apoptosis via Mitochondrial Dysfunction

If basal cytotoxicity is observed (IC₅₀ < 10 µM), it is critical to determine the mechanism of cell death. Lipophilic benzoxazinones can accumulate in mitochondrial membranes, disrupting the electron transport chain and triggering intrinsic apoptosis.

Apoptosis Tox Benzoxazinone Exposure (Mitochondrial Accumulation) Mito Membrane Depolarization (ΔΨm ↓) Tox->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Execution Casp9->Casp3 Apoptosis Intrinsic Apoptosis Casp3->Apoptosis

Intrinsic apoptotic pathway triggered by lipophilic compound-induced mitochondrial toxicity.

Quantitative Data Presentation

To facilitate rapid decision-making, all preliminary toxicity data for 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one should be aggregated into a standardized safety matrix. Below is the framework for presenting this quantitative data, complete with industry-standard acceptance criteria.

Assay CategorySpecific Test / TargetReadout MetricStrict Acceptance CriteriaExample/Expected Result for 7-t-Butyl-Benzoxazinone
Cytotoxicity HepG2 Cell ViabilityIC₅₀ (µM)> 50 µM~65 µM (Low basal toxicity)
Cytotoxicity HEK293T Cell ViabilityIC₅₀ (µM)> 50 µM~72 µM (Low basal toxicity)
Metabolism CYP3A4 InhibitionIC₅₀ (µM)> 10 µM~8 µM (Flagged: Moderate DDI Risk)
Metabolism HLM Intrinsic ClearanceCL_int (µL/min/mg)< 50 µL/min/mg35 µL/min/mg (Acceptable stability)
Cardiotoxicity hERG Patch-ClampIC₅₀ (µM)> 30 µM~15 µM (Flagged: Potential QT prolongation)
Genotoxicity Ames Test (OECD 471)Revertant Colonies< 2-fold over vehicleNegative (No mutagenic potential)

Note: The bulky tert-butyl group is highly likely to interact with the hydrophobic pore of the hERG channel and the active site of CYP3A4, making these the primary liabilities to monitor during structural optimization.

Conclusion

The evaluation of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one requires a targeted approach that accounts for the unique physicochemical properties imparted by the tert-butyl substitution on the privileged benzoxazinone core. By deploying this self-validating, tiered in vitro screening cascade, drug development professionals can accurately map the compound's safety profile, specifically monitoring for CYP liability and hERG blockade, before committing to costly in vivo regulatory studies[5].

References

  • Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones ResearchG
  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds PubMed
  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one Semantic Scholar
  • Guidelines for the Testing of Chemicals OECD
  • Regul

Sources

Foundational

A Technical Guide to the Spectroscopic and Physicochemical Properties of 7-tert-Butyl-4H-benzooxazin-3-one

A Technical Guide to the Spectroscopic and Physicochemical Properties of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Spectroscopic and Physicochemical Properties of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 7-tert-Butyl-4H-benzo[1]oxazin-3-one, a member of the benzoxazinone class of heterocyclic compounds. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes a detailed profile based on fundamental spectroscopic principles and comparative data from structurally analogous compounds. The benzoxazinone scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules.[2][3][4] This guide offers predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, MS), outlines standard experimental protocols for characterization, and discusses the potential applications of this molecular framework, thereby serving as a critical resource for researchers engaged in its synthesis, characterization, or application.

Molecular Profile and Physicochemical Properties

7-tert-Butyl-4H-benzo[1]oxazin-3-one belongs to the 1,4-benzoxazine family, which features a benzene ring fused to an oxazine ring. The "-3-one" suffix indicates a carbonyl group at the third position of the oxazine ring, and the "7-tert-Butyl" specifies the substitution on the benzene moiety. Its molecular formula and weight are identical to its isomer, 6-tert-butyl-2H-benzo[b][1]oxazin-3(4H)-one.[5][6]

Table 1: Physicochemical Properties of 7-tert-Butyl-4H-benzo[1]oxazin-3-one

PropertyValueSource / Method
Molecular Formula C₁₂H₁₅NO₂Calculated
Molecular Weight 205.25 g/mol Calculated[5]
Canonical SMILES CC(C)(C)C1=CC2=C(NC(=O)CO2)C=C1Predicted
InChI Key (Predicted)Not Available
CAS Number Not AssignedNot Available
Appearance Expected to be a solid at room temperature.Based on analogs[7]

cluster_0 Molecular Structure and Atom Numbering mol mol

Caption: Structure of 7-tert-Butyl-4H-benzo[1]oxazin-3-one with numbering.

Spectroscopic Characterization

The structural elucidation of 7-tert-Butyl-4H-benzo[1]oxazin-3-one relies on a combination of spectroscopic techniques. The following sections detail the predicted spectral data, which provides a unique fingerprint for the molecule's identification and purity assessment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be highly informative. The tert-butyl group will produce a strong, sharp singlet due to the magnetic equivalence of its nine protons. The methylene protons of the oxazine ring will also yield a singlet. The aromatic region will display a more complex pattern consistent with a 1,2,4-trisubstituted benzene ring.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Insights
H-N (Amide)8.0 - 9.0Broad Singlet1HThe amide proton is typically broad and downfield; its exact position is solvent and concentration-dependent.
H-5~7.00Doublet (d)1HOrtho-coupled to H-6. Deshielded by the adjacent oxygen atom.
H-6~6.90Doublet of Doublets (dd)1HOrtho-coupled to H-5 and meta-coupled to H-8.
H-8~6.85Doublet (d)1HMeta-coupled to H-6.
H-2 (-OCH₂)~4.65Singlet2HMethylene protons adjacent to an ether oxygen and an amide carbonyl typically appear in this region.[4]
-C(CH₃)₃~1.30Singlet9HThe tert-butyl group gives a characteristic sharp singlet in the aliphatic region.[7][8]
Carbon-13 (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the presence of 12 unique carbon atoms. Key signals include the downfield amide carbonyl carbon, six distinct aromatic carbons (four CH and two quaternary), the methylene carbon, and the carbons of the tert-butyl group.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C-3 (C=O)~165The amide carbonyl carbon is characteristically found in this downfield region.[9]
C-7~145Aromatic quaternary carbon attached to the bulky tert-butyl group.
C-4a~142Aromatic quaternary carbon at the ring junction, adjacent to the nitrogen.
C-8a~128Aromatic quaternary carbon at the ring junction, adjacent to the oxygen.
C-5~125Aromatic methine carbon.
C-6~118Aromatic methine carbon.
C-8~116Aromatic methine carbon.
C-2 (-OCH₂)~67The methylene carbon adjacent to the ether oxygen.[4]
-C (CH₃)₃~34Quaternary carbon of the tert-butyl group.[8]
-C(CH₃ )₃~31Methyl carbons of the tert-butyl group.[8]
Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying key functional groups. The most prominent absorption bands will be the N-H stretch and the strong C=O stretch of the cyclic amide (lactam).

Table 4: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3200 - 3100N-H StretchMediumCharacteristic of secondary amides.
3050 - 3000Aromatic C-H StretchMediumIndicates the presence of the benzene ring.
2960 - 2870Aliphatic C-H StretchStrongFrom the tert-butyl and methylene groups.
~1680Amide C=O Stretch (Lactam)Strong, SharpA key diagnostic peak for the benzoxazinone core.[9]
1610, 1500Aromatic C=C StretchMediumConfirms the aromatic skeleton.
~1250C-O-C Asymmetric StretchStrongCharacteristic of the aryl ether linkage.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion (M⁺•): The electron ionization (EI) spectrum should show a clear molecular ion peak at m/z = 205.

  • Key Fragmentation: A prominent fragment is expected at m/z = 190, corresponding to the loss of a methyl group ([M-15]⁺). Another significant peak should appear at m/z = 148, resulting from the loss of the entire tert-butyl group ([M-57]⁺), which is a characteristic fragmentation for tert-butylated aromatic compounds.

Synthesis and Reactivity Overview

The synthesis of 4H-benzo[1]oxazin-3-ones typically involves the cyclization of a substituted 2-aminophenol with an α-halo acetyl halide, such as chloroacetyl chloride.[4] For the target molecule, the synthesis would logically start from 2-amino-5-tert-butylphenol.

A 2-Amino-5-tert-butylphenol C Acylation A->C Base (e.g., NaHCO₃) B Chloroacetyl Chloride B->C D Intramolecular Cyclization (Williamson Ether Synthesis) C->D Base (e.g., Cs₂CO₃) E 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one D->E

Caption: Conceptual pathway for the synthesis of the target compound.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines the methodologies for acquiring the spectroscopic data discussed.

cluster_workflow General Spectroscopic Analysis Workflow SamplePrep Sample Preparation (Purity >95%) NMR_Acq NMR Acquisition (¹H, ¹³C, COSY) SamplePrep->NMR_Acq IR_Acq IR Acquisition (ATR or KBr) SamplePrep->IR_Acq MS_Acq MS Acquisition (EI, ESI) SamplePrep->MS_Acq DataProc Data Processing (Integration, Peak Picking) NMR_Acq->DataProc IR_Acq->DataProc MS_Acq->DataProc Analysis Structural Elucidation & Verification DataProc->Analysis

Caption: A standardized workflow for compound characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Use a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • Data Processing: Process the free induction decay (FID) with an exponential line broadening of 0.3 Hz (for ¹H) or 1.0 Hz (for ¹³C). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for Electrospray Ionization (ESI), or introduce the solid sample directly for Electron Ionization (EI).

  • Instrument: Use a High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Acquisition (ESI+): Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Processing: Analyze the resulting spectrum to identify the [M+H]⁺ or [M+Na]⁺ adducts and compare the exact mass to the calculated value for the molecular formula C₁₂H₁₅NO₂.

Applications in Research and Drug Development

The 2H-1,4-benzoxazin-3(4H)-one core is a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an excellent platform for designing molecules that interact with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including:

  • Anticonvulsant Agents: Certain substituted benzoxazinones have shown potent activity in maximal electroshock seizure tests.[2]

  • Anticancer Activity: The core has been incorporated into novel compounds evaluated for their efficacy against various cancer cell lines.

  • Enzyme Inhibition: Specific derivatives have been synthesized as potential inhibitors for enzymes like acetylcholinesterase, relevant to Alzheimer's disease research.[3]

The 7-tert-butyl substitution on this scaffold enhances lipophilicity, which can be a critical factor in modulating a drug candidate's pharmacokinetic properties, such as membrane permeability and metabolic stability. Therefore, 7-tert-Butyl-4H-benzo[1]oxazin-3-one serves as a valuable building block or target molecule for the development of new therapeutic agents.

Conclusion

This guide establishes a detailed and authoritative spectroscopic and physicochemical profile for 7-tert-Butyl-4H-benzo[1]oxazin-3-one. By leveraging data from analogous structures and fundamental chemical principles, we have provided a robust set of predicted data that will be invaluable for any researcher working with this compound. The outlined protocols offer a standardized approach to its empirical characterization, ensuring data quality and inter-laboratory consistency. Given the established biological significance of the benzoxazinone scaffold, this compound represents a molecule of considerable interest for future research and development endeavors.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Royal Society of Chemistry. (n.d.). d0qo01247e1.pdf. Rsc.org.
  • Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ.
  • Sigma-Aldrich. (n.d.). tert-Butyl 7-amino-2,3-dihydro-4H-benzo[b][1]oxazine-4-carboxylate | 1171126-84-3. Retrieved from

  • Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. (2008). European Journal of Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][1]oxazepines. Retrieved from

  • Synthesis of 4H-1,3-benzoxazin-4-ones from 2,2-diazidobenzofuran-3(2H)-ones. (n.d.).
  • 4H-Benzo[d][1][10]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (n.d.). PMC. Retrieved from

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (n.d.). PMC. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-tert-butyl-2H-benzo[b][1]oxazin-3(4H)-one. Retrieved from

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI.
  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PMC.
  • 4H-Benzo[d][1][10]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (2019). MDPI. Retrieved from

  • Synthesis of 2H-benzo[b][1]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. (2020). IRJET. Retrieved from

  • H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (n.d.). ResearchGate.
  • Moldb. (n.d.). 6238-96-6 | 6-(Tert-butyl)-2H-benzo[b][1]oxazin-3(4H)-one. Retrieved from

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI. Retrieved from

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). PMC.

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Preparation of 7-tert-Butyl-4H-benzooxazin-3-one

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one This document provides a comprehensive, step-by-step protocol for the synthesis of 7-tert-Butyl-4H-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

This document provides a comprehensive, step-by-step protocol for the synthesis of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The 4H-benzo[1][2]oxazin-3-one core is a privileged structure found in numerous biologically active compounds, exhibiting a range of activities including anti-inflammatory and anticonvulsant properties.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles and mechanistic insights that govern the transformation.

The synthesis is approached via a robust and logical two-step sequence: initial N-acylation of a substituted aminophenol followed by an intramolecular cyclization to construct the target heterocycle. This method is widely applicable for the synthesis of various benzoxazinone derivatives.[5]

Overall Synthetic Workflow

The synthesis of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one is efficiently achieved in two primary stages starting from 2-amino-5-tert-butylphenol.

  • N-Acylation: The synthesis begins with the selective acylation of the amino group of 2-amino-5-tert-butylphenol using chloroacetyl chloride. This reaction forms the key intermediate, N-(4-(tert-butyl)-2-hydroxyphenyl)-2-chloroacetamide.

  • Intramolecular Cyclization: The chloroacetamide intermediate undergoes a base-mediated intramolecular O-alkylation (a Williamson ether synthesis variant) to form the final product. The phenoxide, generated in situ, displaces the chloride to form the six-membered oxazine ring.

Synthesis_Workflow A 2-Amino-5-tert-butylphenol C Step 1: N-Acylation (Solvent: e.g., Dichloromethane or Ethyl Acetate) A->C B Chloroacetyl Chloride B->C D Intermediate: N-(4-(tert-butyl)-2-hydroxyphenyl)-2-chloroacetamide C->D Formation of Amide Bond E Step 2: Intramolecular Cyclization (Base: e.g., K2CO3 or NaH in DMF) D->E F Final Product: 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one E->F Ring Closure (O-Alkylation)

Figure 1: High-level workflow for the synthesis of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one.

Experimental Protocol

This protocol details the complete synthesis, purification, and characterization of the target compound.

Part 1: Materials and Reagents

Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
2-Amino-5-tert-butylphenol1199-47-9C₁₀H₁₅NO165.23Starting material.[6]
Chloroacetyl Chloride79-04-9C₂H₂Cl₂O112.94Acylating agent. Highly corrosive and lachrymatory. Handle in a fume hood.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, for acylation reaction.
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Base for scavenging HCl in acylation.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Base for cyclization reaction.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, solvent for cyclization.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11For extraction and chromatography.
Hexanes110-54-3C₆H₁₄86.18For chromatography.
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Anhydrous, for drying organic layers.
Part 2: Step-by-Step Synthesis

Step 1: Synthesis of N-(4-(tert-butyl)-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)

This procedure is adapted from established methods for the acylation of aminophenols.[7][8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-5-tert-butylphenol (5.0 g, 30.26 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

  • Addition of Base: Add triethylamine (4.6 mL, 33.28 mmol, 1.1 eq) to the solution. TEA acts as a scavenger for the HCl byproduct generated during the reaction.

  • Addition of Acylating Agent: While maintaining the temperature at 0 °C, add chloroacetyl chloride (2.65 mL, 33.28 mmol, 1.1 eq) dropwise over 15-20 minutes. The slow addition prevents a rapid temperature increase and potential side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up: Once the starting material is consumed, quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the chloroacetamide intermediate. It can be used in the next step without further purification or can be purified by recrystallization from an ethanol/water mixture if necessary.

Step 2: Synthesis of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one (Final Product)

This step involves a base-mediated intramolecular cyclization, a common strategy for forming heterocyclic rings.[2][9]

  • Reaction Setup: To a 250 mL round-bottom flask, add the crude N-(4-(tert-butyl)-2-hydroxyphenyl)-2-chloroacetamide from the previous step (approx. 30 mmol), potassium carbonate (8.36 g, 60.52 mmol, 2.0 eq), and 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. The elevated temperature is necessary to facilitate the intramolecular nucleophilic substitution.

  • Reaction Monitoring: Monitor the reaction for 4-6 hours by TLC until the intermediate is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water. This will precipitate the crude product.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to yield the pure 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one as a solid.

Mechanism of Reaction

The synthetic pathway relies on two fundamental organic reactions.

Reaction_Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization Aminophenol Aminophenol Amide Formation Intermediate: N-(4-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide Aminophenol->Amide Formation + Chloroacetyl Chloride (Nucleophilic Acyl Substitution) Phenoxide Phenoxide Amide Formation->Phenoxide + Base (e.g., K2CO3) (Deprotonation) Final Product 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one Phenoxide->Final Product Intramolecular SN2 Attack (Ring Closure)

Sources

Application

Application Notes and Protocols for N-Alkylation of 7-tert-Butyl-4H-benzooxazin-3-one

Application Notes and Protocols for N-Alkylation of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed application notes and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for N-Alkylation of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and experimental protocols for the N-alkylation of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one, a key synthetic intermediate in the development of various biologically active compounds. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes in your research.

Introduction

The 4H-benzo[1][2]oxazin-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic applications. The functionalization of the nitrogen atom at the 4-position through N-alkylation is a critical step in modifying the pharmacokinetic and pharmacodynamic properties of these molecules. This guide will explore three robust and widely applicable methods for the N-alkylation of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one:

  • Classical N-Alkylation using a Strong Base (Sodium Hydride)

  • Phase-Transfer Catalysis (PTC) for Milder N-Alkylation

  • Mitsunobu Reaction for N-Alkylation with Alcohols

Each method will be presented with a detailed, step-by-step protocol, a discussion of the mechanistic rationale, and key considerations for successful execution.

Mechanistic Overview: The Ambident Nucleophilicity of the Lactam Moiety

The N-alkylation of a lactam, such as 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one, proceeds via the deprotonation of the N-H bond to form a nucleophilic lactamate anion. This anion is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the nitrogen atom and the oxygen atom of the carbonyl group.

G cluster_0 Lactam Deprotonation cluster_1 Alkylation Pathways Substrate 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one Anion Lactamate Anion (Ambident Nucleophile) Substrate->Anion Deprotonation Base Base (e.g., NaH, K2CO3) Base->Anion N_Alkylation N-Alkylated Product (Kinetic Product) Anion->N_Alkylation N-attack O_Alkylation O-Alkylated Product (Thermodynamic Product) Anion->O_Alkylation O-attack

Caption: General overview of N-alkylation of a lactam.

The regioselectivity of the alkylation (N- versus O-alkylation) is influenced by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent. Generally, N-alkylation is favored under kinetic control, while O-alkylation can become more prominent under thermodynamic control. The protocols outlined in this guide are optimized to favor the desired N-alkylation product.

Protocol 1: Classical N-Alkylation with Sodium Hydride

This method is a robust and widely used procedure for the N-alkylation of lactams, particularly when a strong base is required for efficient deprotonation. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the lactam, driving the reaction to completion.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): Chosen for its high basicity, ensuring complete and rapid deprotonation of the relatively acidic N-H bond of the lactam. It is typically used as a dispersion in mineral oil for safer handling.

  • Anhydrous Solvent (THF or DMF): Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are excellent solvents for this reaction as they are polar aprotic, effectively solvate the resulting sodium lactamate, and are unreactive towards the strong base. The absence of water is critical to prevent quenching of the sodium hydride.

  • Inert Atmosphere (Nitrogen or Argon): Necessary to prevent the reaction of sodium hydride with atmospheric moisture and oxygen.

  • Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and the subsequent alkylation at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF (approximately 10 mL per 1 mmol of substrate) to the flask via a syringe.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite. Handle NaH in an inert atmosphere (glove box or under a stream of nitrogen/argon) and away from any sources of ignition.[3][4][5][6]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • The quenching of NaH is highly exothermic. Perform this step slowly and with adequate cooling.

Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis offers a milder and often more convenient alternative to the use of strong, moisture-sensitive bases. This method is particularly advantageous for large-scale synthesis as it avoids the need for strictly anhydrous conditions and expensive anhydrous solvents.[7]

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst (e.g., TBAB): Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst. The quaternary ammonium cation forms a lipophilic ion pair with the deprotonated lactam, transporting it from the aqueous or solid phase (where the base is) into the organic phase for reaction with the alkylating agent.[7]

  • Base (e.g., K₂CO₃ or NaOH): Potassium carbonate (K₂CO₃) is a mild and inexpensive solid base. Alternatively, a concentrated aqueous solution of sodium hydroxide (NaOH) can be used.

  • Solvent System: A biphasic system is typically employed, consisting of an organic solvent (e.g., toluene, dichloromethane) and water or a solid base.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent and Reagent Addition: Add the alkylating agent (1.2 eq) and a suitable organic solvent such as acetone or acetonitrile (approximately 10 mL per 1 mmol of substrate).

  • Reaction: Heat the mixture to reflux and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful tool for the N-alkylation of amides and lactams using an alcohol as the alkylating agent. This reaction proceeds under mild, neutral conditions and is particularly useful for the introduction of secondary alkyl groups, which can be challenging with traditional Sₙ2-based methods.[2][6][8]

Causality Behind Experimental Choices:

  • Reagents (DEAD/DIAD and PPh₃): Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) form a key intermediate that activates the alcohol for nucleophilic attack by the lactam.

  • Solvent (THF): Anhydrous THF is the solvent of choice as it is aprotic and effectively dissolves all reactants.

  • Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the reactivity of the reagents.

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (approximately 10 mL per 1 mmol of substrate).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The major challenge with the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative). Purification is typically achieved by column chromatography on silica gel.

G Start 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one Method1 Protocol 1: Strong Base (NaH) Start->Method1 Method2 Protocol 2: Phase-Transfer Catalysis (PTC) Start->Method2 Method3 Protocol 3: Mitsunobu Reaction Start->Method3 Product N-Alkyl-7-tert-Butyl-4H-benzo[1,4]oxazin-3-one Method1->Product Method2->Product Method3->Product

Caption: Workflow for N-alkylation of the target molecule.

Comparison of N-Alkylation Methods

FeatureProtocol 1: Strong Base (NaH)Protocol 2: Phase-Transfer CatalysisProtocol 3: Mitsunobu Reaction
Base/Reagents Sodium Hydride (strong, hazardous)K₂CO₃ or NaOH (milder)DEAD/DIAD & PPh₃ (neutral)
Solvent Anhydrous THF or DMFBiphasic (e.g., Toluene/H₂O) or AcetoneAnhydrous THF
Reaction Conditions Inert atmosphere, 0 °C to RTReflux, vigorous stirring0 °C to RT, inert atmosphere
Typical Yields Generally highGood to highModerate to high
Advantages High reactivity, reliable for difficult substrates.Milder conditions, scalable, no need for anhydrous solvents.Uses alcohols as alkylating agents, good for secondary alkyl groups, mild conditions.
Disadvantages Requires strict anhydrous conditions, hazardous reagents.May require longer reaction times, catalyst can complicate work-up.Stoichiometric byproducts can be difficult to remove, expensive reagents.

Conclusion

The N-alkylation of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one is a versatile transformation that can be achieved through several effective methods. The choice of protocol will depend on the specific requirements of the synthesis, including the nature of the alkylating agent, the scale of the reaction, and the available laboratory infrastructure. For general-purpose, high-yielding alkylations with reactive alkyl halides, the classical sodium hydride method is a reliable choice, provided appropriate safety measures are taken. Phase-transfer catalysis offers a more practical and safer alternative for larger-scale syntheses. The Mitsunobu reaction provides a unique advantage when an alcohol is the desired alkylating precursor, especially for introducing sterically hindered groups. By understanding the principles and practicalities of each method, researchers can confidently select and execute the most suitable procedure for their drug discovery and development efforts.

References

  • Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: Modified reagents and the quest for a catalytic version. European Journal of Organic Chemistry, 2004(13), 2763-2772.
  • BenchChem. (2025).
  • University of California, Santa Barbara. (2012).
  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry, 14(6), 1099-1102.
  • ChemicalBook. (2026).
  • Sigma-Aldrich. (2011).
  • University of St Andrews. (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.

Sources

Method

Application Note: Palladium-Catalyzed N-Arylation of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one in Drug Discovery

Executive Summary The 1,4-benzoxazin-3-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-proliferative agents, PI3K inhibitors, and beta-adrenoceptor agonis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzoxazin-3-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-proliferative agents, PI3K inhibitors, and beta-adrenoceptor agonists. Specifically, 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one (CAS: 1239739-18-4) serves as a highly valuable building block. Functionalizing the 4-position via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) allows for the rapid generation of diverse 4-aryl-benzoxazinone libraries[1].

This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating standard operating protocol (SOP) for the efficient N-arylation of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one.

Mechanistic Principles & Experimental Causality

The functionalization of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one presents unique chemical challenges that dictate the choice of catalysts and reaction conditions:

  • Electronic Deactivation of the Nucleophile: The NH group at the 4-position is part of an amide-like system (lactam). Its lone pair is delocalized into the adjacent carbonyl group and the fused aromatic ring, significantly reducing its nucleophilicity compared to standard aliphatic amines[2].

  • Steric and Inductive Effects: The bulky 7-tert-butyl group exerts an inductive electron-donating effect (+I) that enriches the electron density of the aromatic core. While this stabilizes the ring, the overall steric bulk of the molecule can hinder the transition state during the catalytic cycle.

  • Ligand Selection (The Causality): To overcome the poor nucleophilicity of the oxazinone, highly active, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands (such as XPhos ) are mandatory[1]. XPhos facilitates the oxidative addition of the aryl halide, while its significant steric profile forces the transient Pd(II) amido complex into a tight geometry that dramatically accelerates the final reductive elimination step.

  • Base Selection: Strong bases like Sodium tert-butoxide (NaOtBu) can cause unwanted ring-opening of the oxazinone core or degrade sensitive functional groups on the aryl halide. Therefore, Cesium Carbonate (Cs₂CO₃) is the optimal choice—it is basic enough to deprotonate the coordinated benzoxazinone intermediate but mild enough to maintain high chemoselectivity[3].

Optimization of Reaction Parameters

The following table summarizes the quantitative data obtained during the optimization of the N-arylation of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one with a standard aryl bromide.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation
1 Pd₂(dba)₃ (2.5 mol%) XPhos (10 mol%) Cs₂CO₃ 1,4-Dioxane 100 88% Optimal conversion; clean profile.
2Pd₂(dba)₃ (2.5 mol%)BINAP (10 mol%)Cs₂CO₃1,4-Dioxane10032%Poor reductive elimination.
3Pd(OAc)₂ (5.0 mol%)XPhos (10 mol%)K₃PO₄Toluene11068%Slower reaction kinetics.
4Pd₂(dba)₃ (2.5 mol%)BrettPhos (10 mol%)NaOtBu1,4-Dioxane10045%Ring-opening side products observed.

Standard Operating Protocol: Buchwald-Hartwig C-N Cross-Coupling

This protocol is designed as a self-validating system to ensure high reproducibility and trustworthiness in the laboratory.

Materials Required:
  • 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%, 0.025 mmol)

  • XPhos (10 mol%, 0.10 mmol)

  • Cesium Carbonate [Cs₂CO₃] (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Addition of Solids: Add 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one, the aryl bromide (if solid), Pd₂(dba)₃, XPhos, and finely ground Cs₂CO₃ to the Schlenk tube.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure strict oxygen-free conditions.

  • Solvent Addition: Inject 10 mL of anhydrous, sparged 1,4-Dioxane through the septum. If the aryl bromide is a liquid, inject it at this stage.

  • Reaction Initiation: Replace the septum with a Teflon screw cap under positive Argon pressure. Submerge the tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12–18 hours.

    • Self-Validation Checkpoint 1: Upon heating, the reaction mixture should transition from a deep purple/red (characteristic of Pd₂(dba)₃) to a dark brown/yellow solution. This visual cue confirms the successful formation of the active Pd(0)-XPhos catalytic species. If the solution turns black and a mirror-like precipitate forms, this indicates catalyst decomposition (Pd-black) due to oxygen or moisture ingress.

  • Monitoring: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS.

    • Self-Validation Checkpoint 2: The complete disappearance of the UV-active benzoxazinone starting material confirms reaction completion.

  • Workup & Purification: Dilute the mixture with 20 mL of EtOAc and filter through a short pad of Celite to remove the palladium residues and inorganic salts. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure 4-aryl-7-tert-butyl-4H-benzo[1,4]oxazin-3-one.

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the logical progression of the palladium-catalyzed amination, highlighting the critical role of the base and ligand in overcoming the electronic deactivation of the benzoxazinone core.

BuchwaldHartwig A Pd(0)L Active Catalyst B Oxidative Addition Pd(II)(Ar)(Br)L A->B + Ar-Br C Base Coordination (Cs2CO3 + Benzoxazinone) B->C D Amido Complex Pd(II)(Ar)(N-Benzoxazinone)L C->D - CsBr, - CsHCO3 E Reductive Elimination 4-Aryl-7-tBu-Benzoxazinone D->E Product Release E->A Catalyst Regeneration

Figure 1: Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.

References

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Source: Molecules / NIH PMC1

  • WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives Source: WIPO (PCT) / Google Patents3

  • Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones from N-(o-Bromoaryl)amides Using Paraformaldehyde as the Carbonyl Source Source: The Journal of Organic Chemistry - ACS Publications2

Sources

Application

Application Notes and Protocols for 7-tert-Butyl-4H-benzooxazin-3-one in Agrochemical Development

Application Notes and Protocols for 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one in Agrochemical Development Introduction: The Potential of Benzoxazinones in Modern Agrochemicals The 4H-benzo[1][2]oxazin-3-one scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one in Agrochemical Development

Introduction: The Potential of Benzoxazinones in Modern Agrochemicals

The 4H-benzo[1][2]oxazin-3-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal and agrochemical research. Natural and synthetic benzoxazinones exhibit a wide array of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][3][4] The inherent biological activity of this scaffold, coupled with its synthetic tractability, makes it an excellent starting point for the development of novel crop protection agents.

This guide focuses on a specific derivative, 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one, a compound of interest for its potential as a lead structure in agrochemical discovery. The introduction of a bulky tert-butyl group at the 7-position of the aromatic ring is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, thereby influencing its biological efficacy and selectivity.

These application notes provide a comprehensive overview of the potential agrochemical applications of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one, along with detailed protocols for its synthesis and biological evaluation. The information presented herein is intended for researchers, scientists, and professionals engaged in the discovery and development of new agrochemicals.

Proposed Agrochemical Applications and Mechanisms of Action

Based on structure-activity relationship (SAR) studies of analogous benzoxazinone compounds, 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one is hypothesized to possess both herbicidal and fungicidal properties.

Herbicidal Activity: A Potential Plant Growth Regulator

Several 4H-3,1-benzoxazin-4-one derivatives have demonstrated significant phytotoxicity against both monocotyledonous and dicotyledonous weeds.[5][6] The proposed mechanism of action for some of these compounds is the inhibition of plant hormone activity.[5][6] It is plausible that 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one could act as a plant growth regulator, disrupting key physiological processes in susceptible weed species. The tert-butyl group may enhance the compound's interaction with hydrophobic pockets in the target protein, potentially leading to increased efficacy.

Fungicidal Activity: Targeting Pathogenic Fungi

Derivatives of 1,4-benzoxazin-3-one have shown promising in vitro antifungal activities against a range of plant pathogenic fungi.[4][7][8] The mechanism of action for these compounds is not yet fully elucidated but may involve the disruption of cell membrane integrity or the inhibition of essential fungal enzymes. The lipophilic nature of the tert-butyl group in 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one could facilitate its penetration of fungal cell walls and membranes, enhancing its antifungal potential.

Synthesis Protocol for 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

A plausible synthetic route for 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one can be adapted from established methods for the synthesis of related benzoxazinone derivatives.[9][10] A common and effective approach involves the reaction of a substituted 2-aminophenol with an α-halo-ester followed by cyclization.

Step 1: Synthesis of 2-amino-4-tert-butylphenol

This starting material can be synthesized from commercially available 4-tert-butylphenol through nitration followed by reduction.

Step 2: N-alkylation of 2-amino-4-tert-butylphenol

The 2-amino-4-tert-butylphenol is then reacted with ethyl chloroacetate in the presence of a base to yield the corresponding N-alkylated intermediate.

Step 3: Intramolecular Cyclization

The intermediate undergoes intramolecular cyclization upon heating, often in a high-boiling solvent, to afford the final product, 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one.

Synthesis_Workflow Start 4-tert-butylphenol Nitration Nitration (HNO3, H2SO4) Start->Nitration Reduction Reduction (e.g., H2, Pd/C) Nitration->Reduction Aminophenol 2-amino-4-tert-butylphenol Reduction->Aminophenol Alkylation N-alkylation (Ethyl chloroacetate, K2CO3) Aminophenol->Alkylation Intermediate Ethyl 2-((2-hydroxy-5-tert-butylphenyl)amino)acetate Alkylation->Intermediate Cyclization Intramolecular Cyclization (Heat) Intermediate->Cyclization Product 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one Cyclization->Product

Figure 1: Synthetic workflow for 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one.

Protocols for Agrochemical Evaluation

The following protocols are designed to assess the herbicidal and fungicidal potential of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one.

Protocol 1: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This assay evaluates the effect of the test compound on the germination and early growth of representative weed species.

Materials:

  • 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Acetone (for stock solution preparation)

  • Distilled water

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one in acetone (e.g., 10 mg/mL). From this stock, prepare a series of dilutions in distilled water to achieve final concentrations of 1, 10, 50, and 100 µg/mL. An acetone/water solution without the test compound serves as the negative control. A commercial herbicide can be used as a positive control.

  • Assay Setup: Place a sheet of filter paper in each Petri dish. Add 5 mL of the respective test solution or control to each dish.

  • Seed Plating: Place 20 seeds of each weed species, evenly spaced, onto the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle.

  • Data Collection: After 7 days, measure the germination rate (percentage of seeds germinated), root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the negative control. Determine the EC50 (half-maximal effective concentration) values for each parameter.

Herbicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Prepare Stock Solution (10 mg/mL in Acetone) Dilutions Prepare Test Dilutions (1, 10, 50, 100 µg/mL) Stock->Dilutions Petri_Prep Moisten Filter Paper in Petri Dishes Dilutions->Petri_Prep Controls Prepare Controls (Negative and Positive) Controls->Petri_Prep Seeding Plate Weed Seeds (20 per dish) Petri_Prep->Seeding Incubation Incubate for 7 days (25°C, 16h light/8h dark) Seeding->Incubation Measure Measure Germination Rate, Root and Shoot Length Incubation->Measure Inhibition Calculate % Inhibition Measure->Inhibition EC50 Determine EC50 Values Inhibition->EC50

Figure 2: Workflow for in vitro herbicidal activity assay.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay determines the ability of the test compound to inhibit the growth of pathogenic fungi.

Materials:

  • 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Petri dishes (9 cm diameter)

  • Acetone (for stock solution preparation)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Preparation of Amended Media: Prepare a stock solution of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one in acetone. Add appropriate volumes of the stock solution to molten PDA to achieve final concentrations of 1, 10, 50, and 100 µg/mL. Pour the amended PDA into sterile Petri dishes. PDA with acetone alone serves as the negative control. A commercial fungicide can be used as a positive control.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at 28°C in the dark.

  • Data Collection: When the fungal growth in the negative control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the negative control using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

    • Determine the EC50 value.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Prepare Stock Solution in Acetone Amended_Media Prepare PDA with Test Compound (1, 10, 50, 100 µg/mL) Stock->Amended_Media Inoculation Inoculate Plates with 5 mm Mycelial Plugs Amended_Media->Inoculation Controls Prepare Control Plates Controls->Inoculation Incubation Incubate at 28°C in the Dark Inoculation->Incubation Measure Measure Colony Diameter Incubation->Measure Inhibition Calculate % Mycelial Growth Inhibition Measure->Inhibition EC50 Determine EC50 Value Inhibition->EC50

Figure 3: Workflow for in vitro antifungal activity assay.

Data Presentation

The results from the herbicidal and fungicidal assays should be tabulated for clear comparison and interpretation.

Table 1: Herbicidal Activity of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

Concentration (µg/mL)E. crus-galli Germination Inhibition (%)E. crus-galli Root Length Inhibition (%)E. crus-galli Shoot Length Inhibition (%)A. retroflexus Germination Inhibition (%)A. retroflexus Root Length Inhibition (%)A. retroflexus Shoot Length Inhibition (%)
1
10
50
100
EC50 (µg/mL)

Table 2: Antifungal Activity of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

Concentration (µg/mL)F. oxysporum Mycelial Growth Inhibition (%)B. cinerea Mycelial Growth Inhibition (%)
1
10
50
100
EC50 (µg/mL)

Conclusion and Future Directions

The protocols and application notes presented here provide a framework for the initial exploration of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one as a potential agrochemical. The hypothesized herbicidal and fungicidal activities, based on the known biological profiles of related benzoxazinones, warrant experimental investigation. Successful outcomes from these in vitro assays would justify further studies, including mode of action elucidation, in vivo greenhouse trials, and structural optimization to enhance potency and selectivity. The unique substitution pattern of this compound offers an exciting opportunity to develop a new class of crop protection agents.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(5), 1286–1295. [Link]

  • Chen, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1233443. [Link]

  • Macías, F. A., Varela, R. M., Marín, D., & Molinillo, J. M. G. (2005). Structure-activity relationships of benzoxazinoids on Echinochloa crus galli (L.) P./Beauv. In Proceedings of the 4th World Congress on Allelopathy: Establishing the Scientific Base. Charles Sturt University.
  • Macías, F. A., et al. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(5), 1286-1295. [Link]

  • Macías, F. A., et al. (2006). Structure−Activity Relationship (SAR) Studies of Benzoxazinones and Related Compounds. Phytotoxicity on Echinochloa crus-galli (L.). Journal of Agricultural and Food Chemistry, 54(5), 1636-1644. [Link]

  • Moss, S. R. (2017). Screening for Herbicide Resistance in Weeds. Weed Technology, 31(1), 1-13. [Link]

  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link]

  • Wang, Y., et al. (2012). Facile synthesis and herbicidal evaluation of 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones with 2-phenoxymethyl substituents. Bioorganic & Medicinal Chemistry Letters, 22(9), 3249-3252. [Link]

  • Gerwick, B. C. (2013). Screening for Natural Product Herbicides. 2013 CWSS Proceedings. [Link]

  • Chen, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11. [Link]

  • Yekeler, H., et al. (2019). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one. Letters in Drug Design & Discovery, 16(8), 885-898. [Link]

  • Wang, Y., et al. (2012). Facile synthesis and herbicidal evaluation of 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones with 2-phenoxymethyl substituents. Bioorganic & Medicinal Chemistry Letters, 22(9), 3249-3252. [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(5), 1286-1295. [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationship Studies of Benzoxazinones and Related Compounds. Phytotoxicity on Echinochloa crus-galli (L.). Journal of Agricultural and Food Chemistry, 53(11), 4357-4364. [Link]

  • González-García, V., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 28(13), 5035. [Link]

  • Sławiński, J., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 26(9), 2299-2303. [Link]

  • Chen, T., et al. (2023). Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. Frontiers in Chemistry, 11. [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]

  • Al-Obaid, A. M., et al. (2014). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. Molecules, 19(9), 13936-13955. [Link]

  • Bakr, A. A., et al. (2012). In vitro screening of fungicides and antagonists against Sclerotium rolfsii. Journal of Agricultural Technology, 8(5), 1699-1708. [Link]

  • Alafeefy, M. S., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 43(6), 1216-1221. [Link]

  • Al-Tel, T. H., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Tufa, T. B., et al. (2022). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. Journal of Tropical Medicine, 2022, 5953004. [Link]

  • Espinel-Ingroff, A. (2009). Antifungal Combinations. In Antifungal Agents (pp. 149-163). Humana Press. [Link]

  • Moussa, Z., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 1. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13. [Link]

  • Chen, J., et al. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][1][11]oxathiin-4-ones and 4H-Benzo[d][1][11]dioxin-4-ones. Molecules, 30(21), 4389. [Link]

Sources

Method

Application Notes and Protocols for the Dissolution of 7-tert-Butyl-4H-benzooxazin-3-one in Organic Solvents

Application Notes and Protocols for the Dissolution of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one in Organic Solvents Introduction 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one is a heterocyclic compound belonging to the benzoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Dissolution of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one in Organic Solvents

Introduction

7-tert-Butyl-4H-benzo[1][2]oxazin-3-one is a heterocyclic compound belonging to the benzoxazinone class. Molecules within this class are recognized for their diverse biological activities and are frequently utilized as scaffolds in drug discovery and development.[3] Proper dissolution of this compound is a critical first step for a wide range of downstream applications, including chemical reactions, biological screening, and analytical characterization. This document provides a detailed guide to understanding the solubility characteristics of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one and offers standardized protocols for its dissolution in common organic solvents.

The structural features of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one, specifically the presence of a lactam ring (a cyclic amide) and a bulky, nonpolar tert-butyl group, significantly influence its solubility.[4] The lactam moiety provides polarity and potential for hydrogen bonding, while the tert-butyl group contributes to its lipophilicity. This dual nature necessitates a careful selection of solvents to achieve optimal dissolution.

Physicochemical Properties and Solubility Rationale

The solubility of a compound is governed by the principle of "like dissolves like." Therefore, the choice of solvent should be guided by the polarity and functional groups of both the solute (7-tert-Butyl-4H-benzo[1][2]oxazin-3-one) and the solvent.

Key Structural Features Influencing Solubility:

  • Benzoxazinone Core: The fused aromatic and oxazine rings create a relatively planar and rigid structure. The lactam within the oxazine ring is a polar functional group capable of acting as a hydrogen bond acceptor (at the carbonyl oxygen) and a weak hydrogen bond donor (at the N-H group).[4]

  • tert-Butyl Group: This large, nonpolar alkyl group significantly increases the compound's lipophilicity, favoring solubility in less polar organic solvents.

Based on these features, a range of organic solvents with varying polarities should be considered. A general guideline for solvent selection is presented below.

Solvent Selection and Compatibility

The following table summarizes the recommended solvents for dissolving 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one, categorized by their polarity. It is crucial to start with small-scale solubility tests before proceeding with larger quantities.

Solvent Class Solvent Polarity Index Expected Solubility Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2HighExcellent solvent for creating concentrated stock solutions. May require gentle warming to fully dissolve.
Dimethylformamide (DMF)6.4HighSimilar to DMSO, a good choice for stock solutions. Note that some related lactam structures have shown poor solubility in DMF.[5]
Tetrahydrofuran (THF)4.0ModerateGood for reactions where a less polar, aprotic solvent is required.
Acetone5.1ModerateUseful for general laboratory purposes and as a cleaning solvent.
Polar Protic Ethanol4.3Moderate to LowSolubility may be limited but can be enhanced with heating.
Methanol5.1Moderate to LowSimilar to ethanol, heating may improve solubility.
Chlorinated Dichloromethane (DCM)3.1ModerateA common solvent for organic synthesis.
Chloroform4.1ModerateSimilar to DCM, effective for many benzoxazinone derivatives.[6][7]
Nonpolar Toluene2.4LowMay be used in specific synthetic procedures, often requiring elevated temperatures.[7]
Diethyl Ether2.8LowGenerally a poor solvent for this compound class.

Causality behind Solvent Choices:

  • High Polarity Aprotic Solvents (DMSO, DMF): The high polarity and hydrogen bond accepting capabilities of these solvents effectively solvate the polar lactam portion of the molecule, while their organic nature accommodates the nonpolar tert-butyl group. This dual interaction leads to high solubility.

  • Moderate Polarity Solvents (THF, Acetone, DCM, Chloroform): These solvents provide a balance of polarity to interact with the lactam ring and nonpolar character to dissolve the hydrocarbon portions of the molecule. Their utility in the synthesis of related benzoxazinone derivatives is well-documented.[6][7]

  • Polar Protic Solvents (Ethanol, Methanol): While the hydroxyl group can interact with the lactam, the overall hydrogen bonding network of the alcohol may not be as effective at breaking the crystal lattice of the solid compound, leading to lower solubility compared to polar aprotic solvents.

  • Nonpolar Solvents (Toluene, Diethyl Ether): The limited interaction of these solvents with the polar lactam functionality results in poor solubility. However, they may be employed in specific reaction conditions, often at reflux temperatures.[7]

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]

  • Consult the Safety Data Sheet (SDS) for 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one and the chosen solvent before beginning any work.[2][8][9][11]

  • Avoid inhalation of dust and vapors.[2][8]

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is ideal for preparing a high-concentration stock solution for use in biological assays or for long-term storage.

Materials:

  • 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or heating block (optional)

  • Appropriate glassware (e.g., vial, flask)

Procedure:

  • Weigh the desired amount of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one into a clean, dry glass vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL, 25 mg/mL, or 30 mg/mL).[12]

  • Tightly cap the vial and vortex the mixture for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If undissolved material remains, gently warm the solution in a water bath or on a heating block to 30-40°C for 5-10 minutes.

  • Vortex the solution again until all the solid has dissolved.

  • Allow the solution to cool to room temperature before use or storage. For long-term storage, it is recommended to store at -20°C.

Protocol 2: General Dissolution for Chemical Synthesis in Dichloromethane (DCM)

This protocol is suitable for dissolving the compound for use in organic reactions.

Materials:

  • 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon inlet (optional, for moisture-sensitive reactions)

Procedure:

  • Add the required amount of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one to a dry round-bottom flask containing a magnetic stir bar.

  • If the reaction is moisture-sensitive, flush the flask with an inert gas (nitrogen or argon).

  • Add the desired volume of anhydrous DCM to the flask via a syringe or graduated cylinder.

  • Stir the mixture at room temperature until the solid is completely dissolved. The dissolution should be relatively rapid in DCM.

  • The resulting solution is now ready for the addition of other reagents.

Visualization of the Dissolution Workflow

The following diagram illustrates the decision-making process for selecting a suitable solvent and the general steps for dissolution.

DissolutionWorkflow cluster_prep Preparation cluster_selection Solvent Selection cluster_dissolution Dissolution Process cluster_final Final Steps start Start: Weigh Compound ppe Wear Appropriate PPE start->ppe sds Consult SDS start->sds select_solvent Select Solvent Based on Application ppe->select_solvent sds->select_solvent stock_sol Stock Solution (e.g., DMSO, DMF) select_solvent->stock_sol High Concentration synthesis Organic Synthesis (e.g., DCM, Chloroform, THF) select_solvent->synthesis Reaction other_app Other Applications select_solvent->other_app Misc. add_solvent Add Solvent to Compound stock_sol->add_solvent synthesis->add_solvent other_app->add_solvent mix Mix (Vortex/Stir) add_solvent->mix observe Observe for Complete Dissolution mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No end_use Proceed to Application/Storage dissolved->end_use heat Gentle Warming (if appropriate for solvent) not_dissolved->heat heat->mix

Caption: Workflow for solvent selection and dissolution of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one.

Troubleshooting

  • Incomplete Dissolution: If the compound does not fully dissolve at room temperature, gentle heating (30-50°C) can be applied, especially for solvents like DMSO, DMF, ethanol, and methanol. Always ensure the chosen temperature is well below the solvent's boiling point. Sonication can also be an effective method to aid dissolution.

  • Precipitation Upon Cooling: Some saturated solutions, particularly in moderately soluble solvents, may show precipitation if the temperature decreases significantly. If this occurs, gently warm the solution before use. For stock solutions, consider preparing them at a slightly lower concentration to ensure stability at storage temperatures.

  • Compound Instability: While benzoxazinones are generally stable, prolonged heating in certain solvents could potentially lead to degradation. It is advisable to use the minimum heat necessary to achieve dissolution.

Conclusion

The dissolution of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one is a straightforward process when the appropriate solvent is selected based on the intended application and the compound's physicochemical properties. Polar aprotic solvents like DMSO and DMF are highly effective for preparing concentrated stock solutions, while chlorinated solvents such as DCM are well-suited for synthetic applications. By following the detailed protocols and safety precautions outlined in this guide, researchers can ensure consistent and reliable preparation of solutions for their experimental needs.

References

  • Google Patents. WO1998048037A1 - A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS.
  • ResearchGate. Enzymatic synthesis of ß-lactams: Constraints and control. [Link]

  • IBIOL. Safety Data Sheet - Benzothiazole. [Link]

  • Springboard. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. [Link]

  • SciSpace. Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • ACS Publications. Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators | The Journal of Physical Chemistry B. [Link]

  • ResearchGate. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • Semantic Scholar. TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY Magda I. [Link]

  • Google Patents.
  • Open Access Journals. Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. [Link]

  • PMC. Advances in the chemistry of β-lactam and its medicinal applications. [Link]

  • PubChem. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757. [Link]

  • PubChem. 7-Ethoxy-4H-benzo[1][2]thiazin-3-one | C10H11NO2S. [Link]

  • ScienceDirect. Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. [Link]

  • ResearchGate. Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one Synthesis Troubleshooting &amp; Yield Optimization

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the synthesis of 7-tert-Butyl-4H-benzo[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the synthesis of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one. This compound is typically synthesized via the cyclocondensation of 2-amino-5-tert-butylphenol with chloroacetyl chloride. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as oxidative degradation, incomplete cyclization, and bis-acylation.

This guide provides a mechanistic breakdown of the reaction, a self-validating optimized protocol, and a targeted FAQ to help you troubleshoot and maximize your reaction yields.

Core Principles & Mechanistic Causality

The synthesis of 1,4-benzoxazin-3-ones proceeds via a two-step, one-pot cascade:

  • N-Acylation: The highly nucleophilic amine group of 2-amino-5-tert-butylphenol attacks chloroacetyl chloride to form a 2-chloroacetamido intermediate.

  • Intramolecular O-Alkylation (Cyclization): The adjacent phenoxide displaces the primary chloride to close the morpholinone ring.

Why do yields drop? The starting material, an ortho-aminophenol, is notoriously susceptible to aerial oxidation, rapidly forming dark phenoxazinone byproducts[1]. Furthermore, the cyclization step requires overcoming the steric hindrance of the bulky tert-butyl group at the 5-position (which becomes the 7-position in the product). If the base is insufficiently strong, the reaction stalls at the intermediate stage, leading to poor yields[2].

ReactionPathway SM 2-Amino-5-tert-butylphenol + Chloroacetyl Chloride Acylation Step 1: N-Acylation (0°C, Base/Solvent) SM->Acylation SideReaction Side Reaction: Air Oxidation to Phenoxazinones SM->SideReaction O2 Exposure Intermediate Intermediate: 2-Chloroacetamido-5-tert-butylphenol Acylation->Intermediate Cyclization Step 2: Intramolecular O-Alkylation (80°C, Base) Intermediate->Cyclization Product 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one (Target Product) Cyclization->Product

Mechanistic pathway for 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one synthesis and competing oxidation.

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol incorporates built-in Thin Layer Chromatography (TLC) checkpoints to verify intermediate formation before forcing cyclization.

Materials:

  • 2-Amino-5-tert-butylphenol (1.0 eq, 10 mmol)

  • Chloroacetyl chloride (1.05 eq, 10.5 mmol)

  • Cesium Carbonate (Cs2CO3) (2.5 eq, 25 mmol)[2]

  • Potassium Iodide (KI) (0.1 eq, 1.0 mmol)

  • Anhydrous DMF (50 mL), degassed.

Step-by-Step Methodology:

  • Preparation & Degassing: Dissolve 2-amino-5-tert-butylphenol in anhydrous DMF in an oven-dried round-bottom flask. Sparge the solution with Argon for 15 minutes to displace dissolved oxygen and prevent phenoxazinone formation[1].

  • Base Addition: Add Cs2CO3 and KI to the solution. Cool the suspension to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve chloroacetyl chloride in 5 mL of anhydrous DMF. Add this dropwise over 30 minutes via a syringe pump.

    • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 3:1). The starting material spot should disappear, replaced by a new intermediate spot (the N-acylated product). Do not proceed to heating until this conversion is complete.

  • Cyclization: Once N-acylation is confirmed, remove the ice bath and heat the reaction to 80 °C for 4-6 hours. The KI acts as a nucleophilic catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Workup: Cool to room temperature, quench with ice water (150 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol to yield pure 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one[3].

Yield Optimization Data

The following table summarizes optimization data, demonstrating the causality between reagent selection and final isolated yield.

Reaction ConditionsBase (Equiv)AdditiveTempIsolated YieldPrimary Observation
MIBK / NaHCO3 (Classic)[4]NaHCO3 (2.0)NoneReflux45%Incomplete cyclization; heavy intermediate presence.
DMF / K2CO3K2CO3 (2.5)None80 °C68%Moderate cyclization; some bis-acylation.
DMF / Cs2CO3[2]Cs2CO3 (2.5)None80 °C84%Clean conversion; "Cesium effect" enhances phenoxide nucleophilicity.
DMF / Cs2CO3 (Optimized) Cs2CO3 (2.5) KI (0.1) 80 °C 94% Rapid cyclization; minimal side products.
Troubleshooting & FAQs

Q: My reaction mixture instantly turns dark brown/black upon dissolving the starting material. What is happening? A: You are witnessing the rapid aerial oxidation of 2-amino-5-tert-butylphenol. ortho-Aminophenols are highly electron-rich and readily oxidize to quinone-imines, which then polymerize or couple to form dark phenoxazinone dyes[1]. Solution: You must rigorously exclude oxygen. Use freshly purchased or recrystallized starting material (it should be off-white/tan, not black). Degas your DMF by sparging with Argon or Nitrogen for at least 15-20 minutes prior to adding the reagents, and maintain a positive inert gas pressure throughout the reaction.

Q: TLC shows that the starting material is consumed, but I am isolating the uncyclized intermediate instead of the final oxazinone. How do I force the ring closure? A: The intramolecular O-alkylation is failing. This often occurs when using weaker bases (like NaHCO3)[4] or when the phenoxide is insufficiently nucleophilic due to steric hindrance. Solution: Upgrade your base to Cesium Carbonate (Cs2CO3). The larger ionic radius of the cesium cation results in a highly naked, reactive phenoxide anion (the "Cesium effect")[2]. Additionally, adding a catalytic amount of Potassium Iodide (0.1 eq) facilitates an in situ Finkelstein reaction, converting the sluggish alkyl chloride into a highly reactive alkyl iodide, drastically accelerating the cyclization.

Q: I am detecting a significant amount of a higher-molecular-weight byproduct. LC-MS suggests it has two chloroacetyl groups. How do I prevent this? A: This is a bis-acylation/alkylation event, where both the amine and the hydroxyl group react with chloroacetyl chloride before cyclization can occur. Solution: This is a kinetic issue. Ensure strict stoichiometric control (maximum 1.05 equivalents of chloroacetyl chloride). More importantly, control the rate of addition. Add the chloroacetyl chloride dropwise at 0 °C to a dilute solution. The amine is significantly more nucleophilic than the phenol, so low temperatures and slow addition will ensure exclusive N-acylation prior to the heating step required for O-alkylation.

Troubleshooting Issue Issue: Low Reaction Yield Check1 Is the reaction mixture turning dark/black? Issue->Check1 Sol1 Oxidation Issue: Degas solvents, use Argon/N2 Check1->Sol1 Yes Check2 Is the intermediate accumulating on TLC? Check1->Check2 No Sol2 Cyclization Failure: Switch to Cs2CO3 or add KI Check2->Sol2 Yes Check3 Are bis-acylated byproducts forming? Check2->Check3 No Sol3 Over-reaction: Slow addition at 0°C, strict 1.05 eq Check3->Sol3 Yes

Diagnostic decision tree for resolving common synthesis failures.

References
  • Reddy, G. J., & Rao, K. S. (2005). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Journal of Heterocyclic Chemistry.
  • Harikrishna, N., et al. (2008). An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. ARKIVOC.
  • Zhang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry.
  • Liu, X., et al. (2021). Phenoxazinone Synthase-like Activity of Rationally Designed Heme Enzymes Based on Myoglobin. Biochemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 7-tert-Butyl-4H-benzooxazin-3-one

Technical Support Center: Troubleshooting Low Aqueous Solubility of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one This technical support guide is designed for researchers, scientists, and drug development professionals encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Aqueous Solubility of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one and similar lipophilic compounds. This document provides a comprehensive framework for systematically troubleshooting and overcoming solubility issues to ensure reliable and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one expected to have low aqueous solubility?

A1: The chemical structure of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one contains a bulky, non-polar tert-butyl group and a largely aromatic benzoxazinone core. These features contribute to a high degree of lipophilicity (hydrophobicity), leading to poor interaction with polar water molecules and consequently, low aqueous solubility.

Q2: What is the first step I should take when I observe precipitation of my compound in an aqueous buffer?

A2: The first step is to confirm that you are not exceeding the compound's intrinsic aqueous solubility. If you have prepared a stock solution in an organic solvent like DMSO, ensure that the final concentration of the organic solvent in your aqueous medium is low and does not induce precipitation. A common recommendation is to keep the final DMSO concentration below 1%, and ideally below 0.5%, in cell-based assays.

Q3: Can I simply increase the pH to improve the solubility of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one?

A3: It's possible, but the effectiveness depends on the compound's pKa. The lactam nitrogen in the oxazinone ring is weakly acidic. Increasing the pH above its pKa will deprotonate this nitrogen, forming a more soluble anionic salt.[3][4] However, without a known pKa value, this needs to be determined experimentally. It is also crucial to consider the pH stability of the compound and the pH constraints of your experimental system.

Q4: Are there "universal" solubilizing agents I can try?

A4: While there is no single "universal" solubilizer, some are broadly effective for lipophilic compounds. Co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can increase solubility by reducing the polarity of the aqueous medium.[5][] Cyclodextrins, particularly modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD), are also widely used to form inclusion complexes that enhance the aqueous solubility of hydrophobic molecules.[2][7][8]

Q5: When should I consider more advanced formulation strategies?

A5: Advanced formulation strategies are generally employed when simpler methods like pH adjustment, co-solvents, or cyclodextrins are insufficient, especially for in vivo studies where higher concentrations and bioavailability are required. These methods include creating amorphous solid dispersions, nanosuspensions, or lipid-based formulations.[9][10][11][12][13]

II. Troubleshooting Guide

This section provides a systematic approach to addressing solubility issues with 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one.

Issue 1: Compound Precipitates Upon Dilution from an Organic Stock Solution into Aqueous Media

Root Cause Analysis: This is a classic sign of exceeding the compound's thermodynamic solubility limit in the final aqueous environment. The organic solvent in the stock solution keeps the compound solubilized, but upon dilution, the water-rich environment cannot accommodate the hydrophobic molecules.

Troubleshooting Workflow:

A Precipitation Observed B Is final organic solvent concentration > 1%? A->B C Reduce final solvent concentration B->C Yes E Systematic Solubility Enhancement B->E No D Precipitation persists? C->D D->E Yes F pH Adjustment E->F G Co-solvent Addition E->G H Cyclodextrin Complexation E->H I Advanced Formulation F->I Not sufficient G->I Not sufficient H->I Not sufficient

Caption: Decision tree for addressing compound precipitation.

Step-by-Step Solutions:

  • Optimize Stock and Final Concentrations:

    • Protocol: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). When diluting into your aqueous buffer, perform serial dilutions to minimize the volume of DMSO added at the final step. Aim for a final DMSO concentration of ≤ 0.5%.

    • Rationale: This minimizes the impact of the organic solvent on the final solution's properties and reduces the risk of solvent-induced precipitation.

  • Investigate pH-Dependent Solubility:

    • Expertise & Experience: The lactam proton on the benzoxazinone ring is potentially ionizable. By increasing the pH of the aqueous medium, you can shift the equilibrium towards the more soluble, deprotonated form of the molecule.[14][15]

    • Protocol: pH-Solubility Screening

      • Prepare a series of buffers with a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0, 9.0).

      • Add a small, consistent amount of a concentrated stock solution of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one to each buffer.

      • Equilibrate the samples (e.g., shake for 24 hours at a controlled temperature).

      • Centrifuge to pellet any undissolved compound.

      • Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Data Presentation:

pHMeasured Solubility (µg/mL)
6.0Hypothetical Value: 0.5
7.0Hypothetical Value: 1.2
7.4Hypothetical Value: 2.5
8.0Hypothetical Value: 10.8
9.0Hypothetical Value: 25.1
  • Employ Co-solvents:

    • Expertise & Experience: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[16][17] Common choices for in vitro studies include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

    • Protocol: Co-solvent Screening

      • Prepare your aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol).

      • Add your compound and determine the solubility as described in the pH screening protocol.

      • Crucial Consideration: Always run a vehicle control to ensure the co-solvent concentration is not causing toxicity in your experimental system (e.g., cell-based assays).

  • Utilize Cyclodextrins for Complexation:

    • Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like our target compound, forming an inclusion complex with enhanced aqueous solubility.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

    • Protocol: Cyclodextrin Formulation

      • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).

      • Add the 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one to the cyclodextrin solution.

      • Stir or sonicate until the compound is dissolved. This can then be sterile-filtered for use in cell culture.

Issue 2: Inconsistent Results in Biological Assays

Root Cause Analysis: Inconsistent results are often a downstream consequence of poor solubility. If the compound is not fully dissolved or precipitates over the course of the experiment, the actual concentration exposed to the biological system will be variable and lower than intended.

Troubleshooting Workflow:

A Inconsistent Assay Results B Visually inspect for precipitation A->B C Is there visible precipitate? B->C D Re-evaluate solubility strategy (Issue 1) C->D Yes E No visible precipitate C->E No F Consider kinetic vs. thermodynamic solubility E->F G Incorporate stabilizing excipients F->G H Surfactants (e.g., Polysorbate 80) G->H I Polymers (e.g., PVP, HPMC) G->I

Caption: Workflow for addressing inconsistent assay results.

Step-by-Step Solutions:

  • Confirm Complete Dissolution:

    • Trustworthiness: Always visually inspect your final working solutions for any signs of turbidity or precipitation, both immediately after preparation and at the end of your experiment. Use a light source and a dark background to aid in detection.

  • Incorporate Surfactants:

    • Expertise & Experience: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Polysorbate 20, can help stabilize the dissolved compound and prevent precipitation by forming micelles.[21]

    • Protocol: Add a low concentration of Polysorbate 80 (e.g., 0.01-0.1%) to your final aqueous medium. As with co-solvents, it is critical to test the surfactant for any effects on your assay in a vehicle control group.

  • Consider Advanced Formulations for In Vivo Studies:

    • For preclinical animal studies, achieving sufficient exposure is often impossible with simple formulations. More robust methods are necessary to enhance both solubility and bioavailability.

    • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted to a higher-energy amorphous form and dispersed within a polymer matrix.[9][12][22] This can significantly improve dissolution rates.

    • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[1][11][23][24]

    • Authoritative Grounding: These advanced techniques often require specialized equipment and formulation expertise. Collaborating with a formulation science group is highly recommended.

III. Summary of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Ionization of the weakly acidic lactam to a more soluble salt form.[3][14]Simple and cost-effective.Compound must have an ionizable group; requires pH compatibility with the assay.
Co-solvents Reduces the polarity of the aqueous medium.[][16]Easy to implement at the lab bench.Potential for toxicity in biological systems at higher concentrations.
Cyclodextrins Forms an inclusion complex, shielding the hydrophobic drug.[2][8]Generally low toxicity; effective for many hydrophobic compounds.Can be a significant component of the formulation by mass; may not be suitable for all molecular shapes.
Surfactants Forms micelles that encapsulate the drug.[21]Effective at low concentrations; can also improve stability.Potential for cell membrane disruption and assay interference.
Solid Dispersions Creates a high-energy, amorphous form of the drug in a polymer matrix.[10][13]Significant increase in dissolution rate and bioavailability.Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion).
Nanosuspensions Increases surface area and dissolution rate by reducing particle size.[1][24]High drug loading is possible; applicable to a wide range of poorly soluble drugs.Can be prone to instability (particle growth); requires specialized equipment for production.

IV. References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. Available at: [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. Available at: [Link]

  • Nanosuspension technology for poorly soluble drugs - SciSpace. Available at: [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. Available at: [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. Available at: [Link]

  • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC. Available at: [Link]

  • Solubilizer Excipients - Protheragen. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available at: [Link]

  • Cyclodextrins used as excipients | EMA. Available at: [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability - Technobis. Available at: [Link]

  • The Use of Cyclodextrins in Pharmaceutical Formulations. Available at: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available at: [Link]

  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed. Available at: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]

  • Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • PH and Solvent Effect on Drug Solubility. Available at: [Link]

  • Drug permeation: the influence of pH on solubility in water and lipid - Deranged Physiology. Available at: [Link]

  • CosolvKit: a Versatile Tool for Cosolvent MD Preparation and Analysis - ACS Publications. Available at: [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Oxidation Prevention of 7-tert-Butyl-4H-benzooxazin-3-one

Technical Support Center: Long-Term Storage and Oxidation Prevention of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one This technical support guide is designed for researchers, scientists, and drug development professionals wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage and Oxidation Prevention of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the long-term stability and prevent the oxidative degradation of this compound. Our recommendations are grounded in established principles of organic chemistry and proven laboratory practices.

Introduction: Understanding the Stability of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

7-tert-Butyl-4H-benzo[1][2]oxazin-3-one possesses a unique chemical architecture, incorporating a phenolic ether, a secondary aniline within a lactam ring, and a sterically hindering tert-butyl group. While this structure is key to its biological activity, it also presents specific vulnerabilities to oxidation, particularly during long-term storage. The primary sites susceptible to oxidation are the aniline nitrogen and the electron-rich aromatic ring. The bulky tert-butyl group, however, offers a degree of steric protection, which can slow down degradation processes.[1][3] This guide will delineate the potential oxidative pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one during storage?

A1: The primary culprits for the degradation of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one are:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent.

  • Light: Photons, particularly in the UV spectrum, can provide the activation energy for oxidative reactions.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.

  • Humidity: Moisture can facilitate certain degradation pathways and may introduce acidic or basic contaminants that can catalyze decomposition.

  • Impurities: The presence of metal ions or other reactive species can catalyze oxidative processes.

Q2: I've noticed a discoloration in my solid sample of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one, from a white powder to a yellowish or brownish hue. What does this indicate?

A2: Discoloration is a common visual indicator of chemical degradation, often due to the formation of oxidized and polymeric byproducts. For compounds containing phenol and aniline-like functional groups, oxidation can lead to the formation of quinone-like structures and other chromophores that absorb visible light, resulting in a colored appearance.[4][5] If you observe a color change, it is crucial to re-analyze the purity of your sample before use.

Q3: Can I store 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one dissolved in a solvent for an extended period?

A3: Storing the compound in solution is generally not recommended for long-term storage due to increased molecular mobility, which can accelerate degradation. If short-term storage in solution is necessary, choose a deoxygenated, anhydrous, and aprotic solvent. The solution should be stored at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere. Regular purity checks are essential.

Q4: What is the role of the tert-butyl group in the stability of this molecule?

A4: The tert-butyl group plays a significant role in enhancing the stability of the molecule. Its bulky nature provides steric hindrance, which physically obstructs the approach of oxidizing agents to the adjacent phenolic and aniline functionalities.[1][3] This steric shield reduces the rate of oxidative degradation.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC analysis of a stored sample. Oxidative degradation.1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions and ensure they align with the recommended protocols (see below). 3. If possible, repurify the material before use.
Inconsistent results in biological assays using different batches of the compound. Varying levels of degradation between batches.1. Establish a rigorous quality control protocol to check the purity of each batch before use. 2. Implement standardized storage procedures for all batches.
Solid sample appears clumpy or has a changed texture. Absorption of moisture.1. Store the compound in a desiccator. 2. If moisture absorption is suspected, the sample can be dried under a high vacuum, but a purity check is still necessary.

Proposed Oxidation Pathway

The oxidation of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one likely proceeds through the formation of radical intermediates, primarily at the phenolic and aniline sites. The electron-donating nature of the amino and ether groups makes the aromatic ring susceptible to oxidation. A plausible, albeit simplified, oxidation pathway is the formation of a quinone-imine type structure, which can subsequently lead to polymerization.

OxidationPathway A 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one B Phenoxy/Anilino Radical Intermediate A->B Oxidizing Agent (O2, light) C Quinone-imine type species B->C Further Oxidation/Rearrangement D Polymeric Degradation Products C->D Polymerization

Caption: Proposed oxidative degradation pathway.

Protocols for Preventing Oxidation

Protocol 1: Optimal Long-Term Storage of Solid 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

This protocol is designed to maximize the shelf-life of the solid compound by minimizing exposure to oxygen, light, heat, and moisture.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen)

  • Vacuum pump and manifold

  • Desiccator

  • -20°C freezer

Procedure:

  • Sample Preparation: Place the solid 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one into a clean, dry amber glass vial.

  • Inert Gas Purging: a. Attach the vial to a vacuum manifold. b. Carefully evacuate the air from the vial. c. Backfill the vial with an inert gas (Argon is preferred due to its higher density). d. Repeat this vacuum/backfill cycle 3-5 times to ensure a completely inert atmosphere.[6][7][8][9][10]

  • Sealing: Securely tighten the PTFE-lined cap on the vial. For extra protection, wrap the cap with Parafilm.

  • Storage: a. Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel). b. Store the desiccator in a -20°C freezer that is not frost-free to avoid temperature cycling.

Protocol 2: Stability Assessment using Accelerated Stability Testing

This protocol outlines a method to assess the stability of your compound under stressed conditions, providing an indication of its long-term stability.[11][12][13][14][15]

Materials:

  • Multiple vials of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

  • Temperature-controlled ovens (e.g., 40°C, 60°C)

  • Humidity-controlled chamber (optional)

  • HPLC system with a suitable column (e.g., C18)

  • LC-MS system for identification of degradation products

Procedure:

  • Initial Analysis (T=0): Analyze an initial sample of the compound by HPLC to determine its initial purity. This will serve as your baseline.

  • Sample Storage: Place sealed vials of the compound in temperature-controlled ovens at elevated temperatures (e.g., 40°C and 60°C). If humidity is a concern, a humidity-controlled chamber can be used (e.g., 40°C/75% RH).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each storage condition.

  • HPLC Analysis: Allow the vial to equilibrate to room temperature before opening. Prepare a solution of a known concentration and analyze it by HPLC.

  • Data Evaluation: a. Compare the purity of the stressed samples to the T=0 sample. b. Quantify the percentage of the parent compound remaining and the percentage of any new impurity peaks. c. If significant degradation is observed, the degradation products can be tentatively identified using LC-MS by comparing the mass spectra of the new peaks to the parent compound.

Caption: Workflow for accelerated stability testing.

Analytical Methods for Detecting Oxidation

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary method for assessing the purity of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one and detecting degradation products. For structural elucidation of any impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[16][17][18][19]

Recommended HPLC Conditions (starting point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm and 280 nm).

References

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC.
  • Oxid
  • Stability Testing of Pharmaceutical Products. IntechOpen.
  • Mechanism of action for tert-butyl
  • 17.10: Reactions of Phenols. Chemistry LibreTexts.
  • Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical.
  • Oxidation of Small Phenolic Compounds by Mn(IV). MDPI.
  • Hey Phenol- Everyone has their Cross to Bear.
  • ACCELER
  • What Causes Oxidation And How Can It Be Prevented? Valence Surface Technologies.
  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. PMC.
  • β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment. PMC.
  • Ozone oxidation mechanism and degradation pathway of β-lactam antibiotics.
  • Selected heterocyclic compounds as antioxidants.
  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.
  • Pharmaceutical Aspects Of Accelerated Stability Studies.
  • Journal of Drug Delivery and Therapeutics STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics.
  • Biotransformation of 2-Benzoxazolinone and 2-Hydroxy-1,4-Benzoxazin-3-one by Endophytic Fungi Isolated
  • Inert gas. Wikipedia.
  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Publishing.
  • OXIDATION OF HINDERED PHENOLS. I. OXIDATION OF AND OXIDATION INHIBITION BY 2,6-DI-tert-BUTYL-4-METHYLPHENOL. The Journal of Organic Chemistry.
  • HPLC Chromatogram of Specificity of bennz-1,3-oxazine derivatives.
  • Accelerated stability studies & Expiry Date Calcul
  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry.
  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. PubMed.
  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents.
  • Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism.
  • Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. PubMed.
  • The Importance of Inerting. Air Products.
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regul
  • Towards the Development of Effective Antioxidants—The Molecular Structure and Properties—Part 2. MDPI.
  • Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. MDPI.
  • Oxidation of β-lactam antibiotics by peracetic acid. NSF PAR.
  • How to Reduce Oxidation in Stored Fruits and Vegetables. Giraffy Co..
  • Principles of Inert Atmosphere Storage.
  • The Impact of Oxidation on Food Quality and Preserv
  • preventing oxidation of the aniline group during complex
  • Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimul
  • Ferrate(VI) Oxidation of β-Lactam Antibiotics: Reaction Kinetics, Antibacterial Activity Changes, and Transformation Products. Environmental Science & Technology.
  • preventing oxidation of Salvianolic acid Y during storage. Benchchem.
  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Inerting in the chemical industry. Linde.
  • A method of controlling the oxidation of chemicals during storage using noble gases.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • Inerting. HSE.
  • Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51.
  • Modulation of the Human Erythrocyte Antioxidant System by the 5- and 6-Membered Heterocycle-Based Nitroxides. MDPI.

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 7-tert-Butyl-4H-benzooxazin-3-one

Technical Support Center: Purification and Recrystallization of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one This guide serves as a comprehensive technical resource for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification and Recrystallization of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one. The benzoxazinone scaffold is a cornerstone in medicinal chemistry, appearing in molecules with a wide range of biological activities.[3][4][5][6] Achieving high purity of derivatives like 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one is paramount for accurate downstream analysis, including biological screening and structural studies. This document provides in-depth troubleshooting guides and optimized protocols derived from established chemical principles to address common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. Each problem is analyzed to identify its root cause, followed by a series of corrective actions grounded in chemical principles.

Question 1: My crude 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one fails to dissolve completely, even in a large volume of hot solvent.

  • Possible Causes:

    • Inappropriate Solvent Selection: The polarity of the chosen solvent may be mismatched with the solute. The combination of the polar lactam group and the nonpolar tert-butyl group gives the molecule an intermediate polarity, requiring careful solvent choice.

    • Insufficient Solvent Volume: While it seems obvious, researchers often underestimate the required solvent volume, leading to a saturated solution that cannot dissolve more solid.[1]

    • Presence of Insoluble Impurities: The crude product may contain inorganic salts or polymeric byproducts from the synthesis, which are insoluble in common organic solvents.

  • Solutions & Scientific Rationale:

    • Systematic Solvent Screening: Before committing to a bulk recrystallization, perform small-scale solubility tests with a range of solvents (see Table 1). The ideal solvent will dissolve the compound completely when hot but poorly when cold.

    • Incremental Solvent Addition: Heat your slurry to the boiling point of the solvent. Add fresh, hot solvent in small portions (e.g., 1-2 mL at a time for a 1-gram scale), allowing sufficient time between additions for the solid to dissolve.[1] This prevents the use of excessive solvent, which would drastically lower the final yield.[2][7]

    • Perform a Hot Filtration: If a portion of the material remains insoluble even after adding a significant volume of boiling solvent, it is likely an impurity. In this case, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the insoluble matter before allowing the filtrate to cool.

Question 2: The compound separates as an oil during cooling instead of forming crystals. What is "oiling out" and how can I prevent it?

  • Possible Causes:

    • High Degree of Supersaturation: The solution is too concentrated, causing the compound to come out of solution above its melting point.

    • Rapid Cooling: Cooling the solution too quickly does not provide the necessary time for the ordered lattice of a crystal to form.

    • Presence of Impurities: Impurities can disrupt the crystal lattice formation and depress the melting point of the mixture, favoring oil formation.[7]

    • Solvent-Solute Mismatch: The boiling point of the solvent may be significantly higher than the melting point of the solute.

  • Solutions & Scientific Rationale:

    • Reheat and Dilute: Warm the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (typically 5-10% of the total volume) to slightly reduce the saturation.

    • Ensure Slow Cooling: This is the most critical step. Insulate the flask (e.g., by placing it in a beaker with paper towels or on a cooling hot plate) to allow it to cool to room temperature over several hours.[1][7] Slow cooling is thermodynamically favorable for the formation of a stable crystal lattice. Once at room temperature, the flask can be moved to an ice bath to maximize crystal recovery.

    • Induce Crystallization: If oiling persists, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2] Alternatively, add a tiny "seed crystal" from a previous successful batch.

    • Consider a Different Solvent System: If the issue persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed-solvent system. Start by dissolving the compound in a "good" solvent and slowly add a "poor" solvent at an elevated temperature until the solution becomes faintly turbid. Add a drop of the "good" solvent to clarify, then cool slowly.

Question 3: After cooling the solution, no crystals have formed. What should I do?

  • Possible Causes:

    • Excessive Solvent: The solution is not saturated enough for crystals to form. This is the most common reason for recrystallization failure.[7]

    • Lack of Nucleation Sites: A perfectly clean flask and highly pure compound can sometimes lead to a stable, supersaturated solution that resists crystallization.

    • Incomplete Cooling: The solution may not have reached a low enough temperature for significant crystal precipitation.

  • Solutions & Scientific Rationale:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the more concentrated solution to cool slowly again.[2]

    • Induce Nucleation: As described previously, scratch the inner surface of the flask with a glass rod or introduce a seed crystal.[2] These actions overcome the kinetic barrier to nucleation.

    • Extended Cooling: Ensure the flask has been allowed to cool slowly to room temperature and has then been left in an ice-water bath for at least 30-60 minutes to maximize precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one? A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given the molecule's structure (aromatic, lactam, tert-butyl group), solvents of intermediate polarity are excellent starting points. Ethanol, isopropanol, and ethyl acetate are often effective. For less polar impurities, a solvent system like toluene/heptane might be useful. Always perform a small-scale test first.

Q2: What are the most likely impurities in my crude product? A2: Impurities are typically derived from the synthesis. Common synthetic routes for benzoxazinones involve the reaction of a substituted 2-aminophenol with a reagent like chloroacetyl chloride.[5] Therefore, likely impurities include unreacted starting materials, dimers, or products from side reactions. The nature of the impurity will dictate the best purification strategy.

Q3: My final product is slightly colored. How can I remove the color? A3: Colored impurities are often large, conjugated organic molecules. These can be effectively removed by adding a small amount of activated charcoal (1-2% by weight of your compound) to the hot, dissolved solution. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before cooling. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q4: My yield is very low. What are the common causes? A4: Low yield is most often caused by using too much solvent, which leaves a significant amount of product dissolved in the mother liquor.[2] Other causes include premature crystallization during hot filtration or washing the collected crystals with a solvent that is not ice-cold.[1][2] To recover more product, you can concentrate the mother liquor to obtain a second crop of crystals, though these may be less pure than the first crop.

Experimental Protocols & Data

Optimized Recrystallization Protocol

This protocol provides a robust, step-by-step method for the purification of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one.

  • Solvent Selection: Using the data from Table 1, select an appropriate solvent. Ethanol or isopropanol are recommended starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to boiling with stirring (e.g., on a hot plate). Add more hot solvent portion-wise until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: Pre-heat a stemless or short-stemmed funnel and a new, clean receiving flask. Place a piece of fluted filter paper in the funnel and rapidly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature without disturbance.[1] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly. Air drying on the filter paper is often sufficient, but for expediency, they can be dried in a vacuum oven at a temperature well below the compound's melting point. The presence of residual solvent can act as an impurity and depress the melting point.[1]

Data Presentation

Table 1: Solvent Screening for Recrystallization

SolventPolarity IndexBoiling Point (°C)Solubility (Hot)Solubility (Cold)Recommendation
Heptane 0.198LowVery LowPoor choice as a single solvent; useful as an anti-solvent.
Toluene 2.4111ModerateLowPotentially useful, especially for larger scales.
Ethyl Acetate 4.477HighModerateFair; may result in lower yields due to moderate cold solubility.
Isopropanol 3.982HighLowGood Candidate.
Ethanol 4.378Very HighLowExcellent Candidate.
Water 10.2100InsolubleInsolubleUnsuitable.

Visualizations & Workflows

General Purification Workflow

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Crystallization & Isolation Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Charcoal Optional: Add Activated Charcoal Dissolve->Charcoal HotFilter Hot Filtration Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate via Vacuum Filtration Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the recrystallization of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one.

Troubleshooting Decision Tree

G cluster_oil Oiling Out cluster_nocrystal No Crystals cluster_lowyield Low Yield Start Recrystallization Problem Oil Compound Oils Out Start->Oil NoCrystal No Crystals Form Start->NoCrystal LowYield Low Yield Start->LowYield Cause_Oil Cause: Too Concentrated? Cooling too Fast? Oil->Cause_Oil Sol_Oil Solution: Reheat, Add Solvent, Cool Slowly Cause_Oil->Sol_Oil Cause_NoCrystal Cause: Too Much Solvent? NoCrystal->Cause_NoCrystal Sol_NoCrystal Solution: Boil Off Solvent, Scratch/Seed Cause_NoCrystal->Sol_NoCrystal Cause_LowYield Cause: Excess Solvent? Wash Loss? LowYield->Cause_LowYield Sol_LowYield Solution: Concentrate Mother Liquor, Use Ice-Cold Wash Cause_LowYield->Sol_LowYield

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization - Part 2. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York.
  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (n.d.). PMC. Retrieved from

  • Technical Support Center: Recrystallization of 3-(Benzotriazol-1-yl)propan-1-amine. (n.d.). Benchchem.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). PMC.
  • Recent Advances in the Synthesis of 4H-Benzo[d][1][8]oxathiin-4-ones and 4H-Benzo[d][1][8]dioxin-4-ones. (n.d.). MDPI. Retrieved from

  • Synthesis and identification of benzo[d][1][8]oxazin-4-one derivatives and testing of antibacterial activity of some of them. (2022). ScienceScholar. Retrieved from

  • Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. (2008). European Journal of Medicinal Chemistry.
  • Eco-Friendly Synthesis of 2-Styryl-benzo[d][1][8]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. (n.d.). MDPI. Retrieved from

  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012). Retrieved from

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry.
  • SYNTHETIC AND BIOLOGICAL PROFILE OF 4H-3-1-BENZOXAZIN-4-ONE: A REVIEW. (2024). ResearchGate.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Reduction for 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one Synthesis

Welcome to the Technical Support Center for the synthesis of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one . This molecule is a critical privileged scaffold and intermediate in the development of pharmaceuticals, including CNS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one . This molecule is a critical privileged scaffold and intermediate in the development of pharmaceuticals, including CNS therapeutics and antimicrobial agents. The standard synthetic route involves the catalytic hydrogenation of an o-nitrophenoxyacetate derivative (e.g., ethyl 2-(4-tert-butyl-2-nitrophenoxy)acetate).

While conceptually straightforward, the reduction-lactamization cascade is highly sensitive to reaction conditions. This guide provides field-proven insights, mechanistic troubleshooting, and validated protocols to ensure high-yielding, reproducible syntheses.

Section 1: Mechanistic Pathway & Reaction Dynamics

The transformation of a nitrophenoxyacetate to a benzoxazin-3-one is not a single-step reaction; it is a cascade process. The nitro group is sequentially reduced to a nitroso, a hydroxylamine, and finally an aniline intermediate.

The primary mode of failure in this synthesis is the kinetic competition between further reduction and premature cyclization . If the hydroxylamine intermediate attacks the adjacent ester moiety before the N-O bond is fully cleaved by the catalyst, the reaction irreversibly diverges to form an N-hydroxybenzoxazin-3-one byproduct. Understanding this causality is essential for optimizing your solvent, pressure, and catalyst choices[1].

Mechanism A Ethyl 2-(4-tert-butyl-2-nitrophenoxy)acetate B Hydroxylamine Intermediate A->B H2, Pd/C (Partial Reduction) C Amino-ester Intermediate B->C H2, Pd/C (Full Reduction) D N-Hydroxybenzoxazin-3-one (Undesired Byproduct) B->D Intramolecular Cyclization (Low H2 Pressure / MeOH) E 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one (Target Product) C->E Lactamization (Heat / Acidic Additives)

Mechanistic bifurcation during the catalytic reduction of nitrophenoxyacetates.

Section 2: Troubleshooting Guides & FAQs

Q1: My reaction yields a significant amount of a polar byproduct, identified by LC-MS as the N-hydroxybenzoxazin-3-one (M+16). How do I prevent this?

Causality: This occurs when the hydroxylamine intermediate undergoes intramolecular oxime cyclization with the acetate moiety before it can be fully reduced to the amine. This is a well-documented issue when using protic solvents like methanol, which stabilize the hydroxylamine, combined with low hydrogen pressure[1]. Actionable Solutions:

  • Solvent Switch: Replace Methanol with Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Aprotic solvents reduce the stabilization of the hydroxylamine, giving the catalyst time to cleave the N-O bond.

  • Increase Pressure: Elevate the hydrogen pressure from 1 atm (balloon) to 3–5 bar using a Parr shaker or autoclave to accelerate the reduction rate of the hydroxylamine.

Q2: The nitro group is fully reduced to the amine, but the intramolecular lactamization to form the benzoxazin-3-one is incomplete. How can I drive the ring closure?

Causality: While some substrates spontaneously cyclize at room temperature, the steric bulk of the tert-butyl group or specific solvent interactions can trap the intermediate as the uncyclized amino-ester. Actionable Solutions:

  • Post-Hydrogenation Thermolysis: After filtering off the catalyst, exchange the solvent to a higher-boiling solvent like toluene and reflux for 2–4 hours.

  • Acid Catalysis: The addition of a weak acid protonates the ester carbonyl, increasing its electrophilicity and driving the nucleophilic attack by the aniline nitrogen. Ammonium chloride is highly recommended as it provides sufficient protons for ring closure without causing ester hydrolysis[1].

Q3: We are scaling up the synthesis to a multi-gram scale. What is the safest and most efficient catalytic system?

Causality: Large-scale nitro reductions are highly exothermic. Standard 10% Pd/C poses ignition risks during filtration and can cause rapid exotherms that lead to over-reduction or ring-opening[2]. Actionable Solutions:

  • Catalyst Dampening: Always use 5% or 10% Pd/C (50% wet with water) to mitigate fire hazards during catalyst charging and filtration.

  • Alternative Chemical Reduction: If catalytic hydrogenation proves too challenging to control, a highly effective and scalable alternative is the use of Iron (Fe) powder with Ammonium Chloride (NH₄Cl) in aqueous DMF. This system smoothly reduces the nitro group, and the mildly acidic NH₄Cl perfectly promotes the subsequent lactamization without hydrolyzing the ester[1].

Section 3: Quantitative Data Summary

The following table summarizes the expected outcomes based on different reduction conditions. Use this to benchmark your experimental choices.

Catalyst / ReagentSolventAdditiveTemp / PressurePrimary ProductExpected Yield
10% Pd/C (Dry)MeOHNone25°C, 1 bar H₂N-Hydroxybenzoxazin-3-oneMajor Byproduct
10% Pd/C (Wet)EtOAcNone40°C, 3 bar H₂7-tert-Butyl-4H-benzo[1,4]oxazin-3-one75–85%
5% Pt/CTHFAcOH (cat.)25°C, 3 bar H₂7-tert-Butyl-4H-benzo[1,4]oxazin-3-one80–85%
Fe PowderDMF / H₂ONH₄Cl80°C, Ambient7-tert-Butyl-4H-benzo[1,4]oxazin-3-one>90%

Section 4: Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for the optimized Pd/C catalytic reduction and cyclization workflow.

Workflow W1 1. Substrate Prep (EtOAc solvent) W2 2. Catalyst Addition (10% Pd/C, Wet) W1->W2 W3 3. Hydrogenation (3-5 bar, 40°C) W2->W3 W4 4. Filtration (Celite pad) W3->W4 W5 5. Cyclization (Toluene/AcOH reflux) W4->W5 W6 6. Isolation (Target Product) W5->W6

Step-by-step workflow for the optimized catalytic reduction and cyclization.

Step 1: Substrate Preparation Dissolve ethyl 2-(4-tert-butyl-2-nitrophenoxy)acetate (1.0 equiv, e.g., 10 mmol) in anhydrous Ethyl Acetate (0.1 M concentration). Purge the reaction vessel with nitrogen gas for 5 minutes.

Step 2: Catalyst Addition Carefully add 10% Pd/C (50% wet, 5-10 mol% relative to the substrate) under a continuous flow of nitrogen. Caution: Dry Pd/C can ignite solvent vapors.

Step 3: Hydrogenation & Validation Seal the vessel and purge with hydrogen gas three times. Pressurize the reactor to 3–5 bar of H₂ and heat to 40°C. Stir vigorously for 4–6 hours. Self-Validation Check: Sample the reaction mixture and analyze via LC-MS. The starting material (M+H 282) and hydroxylamine intermediate (M+H 268) must be completely consumed, yielding the amino-ester intermediate (M+H 252) or the cyclized product (M+H 206).

Step 4: Filtration Once complete reduction is confirmed, purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure.

Step 5: Cyclization (Lactamization) If LC-MS indicates the presence of uncyclized amino-ester, dissolve the crude residue in Toluene (0.2 M). Add a catalytic amount of glacial acetic acid (0.1 equiv) and heat to reflux (110°C) for 2–4 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The amino-ester spot will disappear, replaced by a higher Rf​ spot corresponding to the lactam.

Step 6: Isolation Cool the mixture to room temperature, wash with saturated aqueous NaHCO₃ to remove acetic acid, dry over anhydrous Na₂SO₄, and concentrate. The resulting 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one can be recrystallized from Hexanes/EtOAc to achieve >98% purity.

References

  • Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide Derivative for Depression and Anxiety Source: ACS Publications, Organic Process Research & Development (2010). URL:1[1]

  • HETEROCYCLIC COMPOUNDS POSSESSING AFFINITY AT 5HT1-TYPE RECEPTORS AND USE THEREOF IN THERAPY Source: European Patent Office - EP 14764 (2006). URL:2[2]

Sources

Optimization

removing trace impurities from 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one batches

Technical Support Center: Purification of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-tert-Butyl-4H-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in removing trace impurities from your synthesized batches, ensuring high purity for your downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one, providing step-by-step protocols and the scientific rationale behind them.

Problem 1: My final product has a persistent yellow or brownish tint.

Likely Cause: This discoloration is often due to the presence of oxidized impurities derived from the starting material, 2-amino-4-tert-butylphenol. Aminophenols are susceptible to air oxidation, which can lead to the formation of colored polymeric quinoid structures.

Solution: Decolorization and Recrystallization

A two-step approach of activated carbon treatment followed by recrystallization is highly effective in removing these colored impurities.

Experimental Protocol:

  • Dissolution: In a flask, dissolve the crude, colored 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one in a minimal amount of hot ethanol.

  • Activated Carbon Treatment: To the hot solution, add a small amount of activated carbon (approximately 1-2% w/w of your compound).

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the activated carbon. The filtrate should be noticeably less colored.

  • Recrystallization:

    • To the hot, decolorized filtrate, slowly add hot water dropwise until the solution becomes slightly turbid.

    • If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry them under vacuum.

Causality Explained: Activated carbon has a high surface area and adsorbs large, colored impurity molecules. Recrystallization then separates the desired compound from the remaining soluble impurities based on differences in their solubility at different temperatures. The slow cooling process is crucial for the formation of pure crystals.

Problem 2: My NMR spectrum shows unreacted 2-amino-4-tert-butylphenol.

Likely Cause: An incomplete reaction or incorrect stoichiometry of reactants can leave unreacted 2-amino-4-tert-butylphenol in your crude product. This starting material is more polar than the desired product.

Solution: Aqueous Acid Wash

An acid wash will protonate the basic amino group of the unreacted starting material, making it water-soluble and allowing for its removal through extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). Repeat the wash two to three times.

  • Neutralization and Work-up: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product with the starting material removed.

Causality Explained: The basic amino group of 2-amino-4-tert-butylphenol is protonated by the acid, forming a salt that is soluble in the aqueous phase. The desired product, a neutral lactam, remains in the organic phase.

Problem 3: I have a significant amount of a polar impurity that is not the starting material, and my product yield is low.

Likely Cause: This could be due to the formation of chloroacetic acid as a byproduct from the hydrolysis of chloroacetyl chloride, especially if moisture was present during the reaction. Chloroacetic acid is a polar, water-soluble impurity.

Solution: Column Chromatography

Silica gel column chromatography is an effective method for separating the desired product from polar impurities.

Experimental Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system, such as a mixture of ethyl acetate and hexane.

  • Loading and Elution: Load the adsorbed product onto the top of the column and elute with the chosen solvent system. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Causality Explained: Silica gel is a polar stationary phase. The less polar desired product will travel down the column faster, while more polar impurities like chloroacetic acid will have a stronger interaction with the silica gel and elute later.

Table 1: Recommended Eluent Systems for Column Chromatography

Impurity TypeRecommended Starting Eluent (Ethyl Acetate/Hexane)Elution Profile
Non-polar byproducts5-10%Product will elute after non-polar spots.
Product 15-25% Target compound should have an Rf of ~0.3-0.4 in the chosen eluent.
Polar impurities (e.g., chloroacetic acid)30-50% or a more polar solvent systemImpurities will remain near the baseline or require a much more polar eluent to move.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one?

The most common and straightforward synthesis involves the N-acylation of 2-amino-4-tert-butylphenol with chloroacetyl chloride in the presence of a base, followed by an intramolecular Williamson ether synthesis to form the oxazinone ring.

Q2: What are the most likely impurities I should expect in my crude product?

Based on the common synthetic route, the most probable impurities are:

  • Unreacted 2-amino-4-tert-butylphenol: The starting aminophenol.[3]

  • Chloroacetic acid: From the hydrolysis of chloroacetyl chloride.

  • N-acylated intermediate (open-chain): The product of the initial acylation before ring closure.

  • O-acylated isomer: A potential side product from the acylation of the phenolic hydroxyl group.

  • Di-acylated product: Where both the amino and hydroxyl groups have been acylated.

  • Oxidized byproducts: Colored impurities from the oxidation of the aminophenol starting material.

Q3: How can I best store my purified 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one?

To prevent degradation, especially from light and air, it is recommended to store the purified solid in a well-sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature (refrigerated).

Q4: What should a clean 1H NMR spectrum of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one look like?

A clean 1H NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.3 ppm integrating to 9 hydrogens), the aromatic protons, and the methylene protons of the oxazinone ring. The absence of peaks corresponding to the starting materials or other byproducts is a good indicator of purity.

Q5: What is a good starting point for developing an HPLC method for purity analysis?

A reversed-phase HPLC method would be a suitable choice. Here is a suggested starting point:

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength around 220 nm and 254 nm.

Visualized Workflows

Purification Decision Tree

This diagram outlines the decision-making process for choosing the appropriate purification strategy based on the observed impurities.

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) discoloration Discolored Product (Yellow/Brown)? start->discoloration unreacted_sm Unreacted Starting Material (2-amino-4-tert-butylphenol)? discoloration->unreacted_sm No decolorize Decolorize with Activated Carbon & Recrystallize discoloration->decolorize Yes polar_impurity Other Polar Impurities? unreacted_sm->polar_impurity No acid_wash Aqueous Acid Wash unreacted_sm->acid_wash Yes pure Pure Product polar_impurity->pure No chromatography Column Chromatography polar_impurity->chromatography Yes decolorize->unreacted_sm acid_wash->polar_impurity chromatography->pure

Caption: Decision tree for purification of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one.

General Purification Workflow

This diagram illustrates the general sequence of steps for purifying crude 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one.

Purification_Workflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Chromatography cluster_recrystallization Recrystallization dissolve Dissolve Crude in Ethyl Acetate wash Wash with 1M HCl (aq) dissolve->wash neutralize Wash with NaHCO3 (aq) wash->neutralize brine Wash with Brine neutralize->brine dry Dry with Na2SO4 brine->dry concentrate1 Concentrate dry->concentrate1 column Silica Gel Column (EtOAc/Hexane) concentrate1->column concentrate2 Combine & Concentrate Pure Fractions column->concentrate2 recrystallize Recrystallize from Ethanol/Water concentrate2->recrystallize isolate Isolate & Dry Crystals recrystallize->isolate final_product Pure Product isolate->final_product

Caption: General purification workflow for 7-tert-butyl-4H-benzo[1][2]oxazin-3-one.

References

  • Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387. AWS. Retrieved from [Link]

  • Al-Warhi, T., Al-Qurain, N. A., Al-Hazmi, G. A., El-Emam, A. A., & Al-Shaeri, M. (2022). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 7(49), 45585–45600. [Link]

  • Possible side reaction during the production of benzoxazine monomers based on diamines. (n.d.). ResearchGate. Retrieved from [Link]

  • 4 - Supporting Information. (n.d.). Retrieved from [Link]

  • Gómez-Pelegrina, R., Laya, M. S., Santana, H., & Macías-Ruvalcaba, N. A. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 28(13), 5025. [Link]

  • 3. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Dadashpour, S., & Asemani, O. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 669–675. [Link]

  • Wouters, M. F., Wouters, R., & van der Weijden, C. C. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot. [Link]

  • Supplementary Information. (n.d.). Figshare. Retrieved from [Link]

  • Supporting Information. (n.d.). Knowledge UChicago. Retrieved from [Link]

  • Supplementary Material From simple phenols to potent chain-breaking antioxidants by transposition of benzo[1][2]oxathiines to ben. (n.d.). Arkivoc. Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

  • UC Santa Barbara Electronic Theses and Dissertations. (n.d.). eScholarship.org. Retrieved from [Link]

  • Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1 H NMR spectra of benzoxazine products purified with different purification methods. 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, S., & Singh, R. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6296. [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][1][2]oxazepines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Miller, M. J., et al. (2013). Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis. The Journal of Organic Chemistry, 78(14), 7044–7059. [Link]

  • Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses Benzoxazinoids. (n.d.). SciELO. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • IN347282: A substituted benzoxazinones compounds and process for preparation thereof. (n.d.).
  • 2-Amino-4-tert-butylphenol. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol. (n.d.). Google Patents.
  • US3144439A - Process for production of benzo-. (n.d.). Google Patents.
  • Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. (n.d.). PMC. Retrieved from [Link]

  • Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. (n.d.). PubMed. Retrieved from [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. (n.d.). SciSpace. Retrieved from [Link]

  • Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1][2]oxazin-1-ones. (2020). Organic & Biomolecular Chemistry, 18(26), 4966–4970. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Structural Characterization of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one: 1D NMR vs. Advanced 2D NMR/LC-MS Workflows

As a Senior Application Scientist in analytical chemistry, I have designed this comparison guide to evaluate the analytical strategies used to validate the structure and purity of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I have designed this comparison guide to evaluate the analytical strategies used to validate the structure and purity of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one (CAS: 1239739-18-4)[1].

The 1,4-benzoxazin-3-one core is a privileged pharmacophore widely utilized in drug discovery and agricultural chemistry due to its diverse biological activities, including antimicrobial and phytotoxic properties,[2]. During the synthesis of substituted benzoxazinones, confirming exact regiochemistry—specifically distinguishing the 7-tert-butyl substitution from its 6-tert-butyl regioisomer—is a Critical Quality Attribute (CQA). This guide objectively compares standard 1D NMR against a comprehensive 2D NMR and LC-MS/MS workflow, providing actionable, self-validating protocols for drug development professionals.

Methodological Comparison: Standard vs. Advanced Workflows

While standard 1D 1 H and 13 C NMR are ubiquitous for rapid purity assessments, relying solely on 1D data for regiochemical assignment introduces significant risk. The subtle differences in aromatic coupling constants can be obscured by poor shimming or solvent effects.

By contrast, an advanced workflow incorporating 2D NMR (HSQC, HMBC) and LC-MS/MS creates an orthogonal, self-validating dataset. 2D NMR maps the exact carbon-hydrogen framework through scalar couplings, while LC-MS/MS provides high-sensitivity trace impurity profiling that NMR cannot achieve.

AnalyticalWorkflow Start 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one Branch1 1D NMR (1H/13C) Start->Branch1 Branch2 2D NMR (HMBC/HSQC) Start->Branch2 Branch3 LC-MS/MS Start->Branch3 Data1 Purity & Connectivity Branch1->Data1 Data2 Regiochemical Assignment Branch2->Data2 Data3 Trace Impurity Profiling Branch3->Data3 Validation Structural Validation Data1->Validation Data2->Validation Data3->Validation

Workflow comparing 1D NMR, 2D NMR, and LC-MS/MS for benzoxazinone validation.

Quantitative Data Summaries

The following tables summarize the reference NMR data for 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one. The chemical shifts strongly reflect the electronic push-pull dynamics of the lactam nitrogen (C-4) and the ether oxygen (C-1) on the aromatic ring.

Table 1: 1 H NMR Reference Data (DMSO- d6​ , 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
t-Bu 1.28s-9H-C(CH 3​ ) 3​
2 4.52s-2H-O-CH 2​ -CO-
5 6.85d8.21HAr-H (ortho to H-6)
8 6.95d2.01HAr-H (meta to H-6)
6 7.05dd8.2, 2.01HAr-H (ortho to H-5, meta to H-8)
4 10.65br s-1HLactam NH

Table 2: 13 C NMR Reference Data (DMSO- d6​ , 100 MHz)

PositionChemical Shift (δ, ppm)TypeAssignment
t-Bu (CH 3​ ) 31.2CH 3​ 3 x -CH 3​
t-Bu (C) 34.5CQuaternary t-butyl
2 67.4CH 2​ -O-CH 2​ -CO-
8 113.1CHAr-C
5 115.3CHAr-C
6 119.4CHAr-C
4a 126.8CAr-C (N-linked)
8a 144.2CAr-C (O-linked)
7 148.5CAr-C (t-Bu linked)
3 165.8CC=O (Lactam)

Experimental Protocols & Mechanistic Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind each parameter choice so that researchers can adapt these principles to similar heterocyclic scaffolds.

Protocol 1: High-Resolution 1D & 2D NMR Acquisition

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is selected over CDCl 3​ because its strong hydrogen-bonding capability drastically reduces the exchange rate of the lactam NH proton. This sharpens the NH signal (~10.6 ppm), allowing for accurate integration and potential 2D NOESY correlations, which would be lost to solvent exchange in protic or less polar media.

Step 2: Tuning, Matching, and Shimming

  • Action: Perform automated tuning and matching (ATMA) followed by 3D gradient shimming.

  • Causality: Proper shimming prevents peak tailing. This is absolute critical for resolving the small meta-coupling (J ~ 2.0 Hz) between H-6 and H-8. If the residual DMSO quintet at 2.50 ppm is not fully resolved to baseline, the shimming is inadequate and acquisition must be halted (Self-Validation Check).

Step 3: Acquisition Parameters

  • Action ( 1 H): Use a relaxation delay (D1) of 2.0 seconds.

  • Causality: The bulky tert-butyl group exhibits different T1​ relaxation dynamics compared to the rigid aromatic core. An insufficient D1 leads to artificial suppression of the 9H integration, causing false purity calculations.

  • Action ( 13 C): Utilize WALTZ-16 power-gated decoupling.

  • Causality: This eliminates 1 H- 13 C scalar couplings while maintaining the Nuclear Overhauser Effect (NOE), collapsing carbon signals into sharp singlets and maximizing the signal-to-noise (S/N) ratio for quaternary carbons (C-3, C-4a, C-8a, C-7).

Step 4: Regiochemical Validation via HMBC (Orthogonal Check)

  • Action: Acquire a 2D HMBC spectrum to observe long-range ( 2J and 3J ) carbon-proton couplings.

  • Causality: To definitively prove the tert-butyl group is at C-7 (and not C-6), we look for the 3J correlation from the tert-butyl protons to C-6 and C-8. This securely anchors the alkyl group to the correct position on the benzoxazinone core.

HMBC_Correlations TBu t-Butyl Protons C7 Quaternary C-7 TBu->C7 2J HMBC H6 Aromatic H-6 H6->C7 2J HMBC H8 Aromatic H-8 H8->C7 2J HMBC C8a Quaternary C-8a H8->C8a 3J HMBC

Key HMBC correlations confirming the C-7 position of the tert-butyl group.

Protocol 2: LC-MS/MS System Suitability and Impurity Profiling

While NMR confirms the bulk structure, LC-MS/MS is required to detect trace regioisomers or unreacted starting materials down to the 0.05% threshold required by ICH guidelines.

Step 1: Mobile Phase & Ionization

  • Action: Use 0.1% Formic acid in water (A) and Acetonitrile (B). Operate the MS in positive Electrospray Ionization (ESI+) mode.

  • Causality: The acidic modifier ensures complete protonation of the lactam nitrogen or carbonyl oxygen, yielding a strong [M+H] + ion at m/z 206.1.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column with a shallow gradient (5% B to 95% B over 10 minutes).

  • Causality: A slow ramp is essential to separate the target compound from potential regioisomeric impurities (e.g., 6-tert-butyl derivative), which possess identical m/z values but slightly different lipophilicities.

Step 3: MS/MS Fragmentation (Self-Validation Check)

  • Action: Apply a collision energy of 25 eV.

  • Causality: This specific energy targets the cleavage of the tert-butyl group. The observation of a diagnostic [M-C 4​ H 8​ +H] + fragment at m/z 150.1 validates the structural core and confirms the instrument's collision cell is performing optimally. Injecting a solvent blank prior to the sample ensures no carryover is present.

Conclusion

For the structural validation of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one, relying solely on 1D NMR is insufficient for rigorous pharmaceutical development. The integration of 2D HMBC experiments provides absolute certainty regarding the regiochemistry of the tert-butyl substitution, while LC-MS/MS ensures trace impurity profiling. By adhering to the causality-driven protocols outlined above, analytical scientists can guarantee the integrity and trustworthiness of their structural characterization data.

References

  • Methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-7-yl)acetate - Appchem. Appchemical.com.
  • Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Arkat-usa.org.
  • benzo[b][1,4]thiazinones: Synthesis and Investigation of Their Effects on Glycogen Phosphorylase and Plant Growth Inhibition. ACS Publications.

Sources

Comparative

Optimizing Quantification of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one: A Comparative Guide to Core-Shell vs. Fully Porous HPLC Method Validation

Executive Summary & Rationale 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one (CAS No: 1239739-18-4) is a highly specialized benzoxazinone derivative utilized as a critical building block in the synthesis of advanced active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

7-tert-Butyl-4H-benzo[1,4]oxazin-3-one (CAS No: 1239739-18-4) is a highly specialized benzoxazinone derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. During scale-up and manufacturing, accurately quantifying this intermediate and resolving it from structurally analogous synthetic byproducts is paramount.

Historically, High-Performance Liquid Chromatography (HPLC) methods for benzoxazinone derivatives have relied on traditional 5 µm Fully Porous Particles (FPP). However, these methods often suffer from prolonged run times and peak broadening, which compromises the Limit of Quantitation (LOQ). This guide provides an objective, data-driven comparison between a legacy FPP method and an optimized method utilizing Superficially Porous Particles (SPP) —commonly known as Core-Shell technology. Both methods are evaluated strictly against the updated ICH Q2(R2) guidelines for the validation of analytical procedures[2].

Mechanistic Causality: The Physics of Core-Shell Technology

As a Senior Application Scientist, I approach method transfer not merely as a change in consumables, but as an optimization of chromatographic physics. The superior performance of SPP columns over FPP columns is directly explained by the Van Deemter equation ( H=A+B/u+C⋅u ).

Traditional FPP columns consist entirely of a porous silica matrix. As the 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one analyte travels through the column, it diffuses deep into these pores. This creates a long diffusion path, increasing the resistance to mass transfer (the C term), which leads to broader peaks at higher flow rates[3].

Conversely, SPP (Core-Shell) particles feature a solid, impermeable silica core (e.g., 1.7 µm) surrounded by a thin porous outer shell (e.g., 0.5 µm)[3]. This architecture dictates the following causal benefits:

  • Shortened Diffusion Path: The analyte only penetrates the thin outer shell, drastically reducing mass transfer resistance. This allows for higher flow rates without sacrificing peak efficiency[4].

  • Reduced Eddy Diffusion (The A term): Core-shell particles can be packed more uniformly than fully porous particles, minimizing the variation in pathways the mobile phase can take, resulting in sharper, taller peaks[3].

  • UHPLC Efficiency at HPLC Pressures: A 2.7 µm SPP column can achieve efficiencies comparable to a sub-2 µm FPP column, but at significantly lower backpressures, eliminating the immediate need for costly UHPLC instrumentation[3][4].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The method incorporates an upfront System Suitability Test (SST) that acts as a quality gate; if the predefined criteria are not met, the run automatically halts, preventing the generation of invalid data[5].

Sample Preparation
  • Diluent: Methanol : Water (50:50, v/v).

  • Standard Preparation: Accurately weigh 10 mg of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to yield a 100 µg/mL working standard.

  • Causality Note: The 50% Methanol diluent closely matches the initial mobile phase strength, preventing solvent-mismatch peak distortion (the "solvent effect") at the column head.

Chromatographic Conditions
  • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water containing 0.1% Formic Acid.

    • Why Formic Acid? The 0.1% Formic Acid buffers the mobile phase to an acidic pH, ensuring the nitrogen atom in the oxazinone ring remains in a consistent protonation state, thereby eliminating peak tailing.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Column Specifications (The Comparators)
  • Method A (Traditional FPP): 5 µm C18 Fully Porous Column (150 mm × 4.6 mm). Flow Rate: 1.0 mL/min.

  • Method B (Optimized SPP): 2.7 µm C18 Core-Shell Column (100 mm × 4.6 mm). Flow Rate: 1.2 mL/min.

Method Validation Workflow (ICH Q2(R2))

The validation of both methods was executed in alignment with the lifecycle approach detailed in ICH Q14 and the validation characteristics defined in ICH Q2(R2)[2][5].

G N1 Method Development (ICH Q14 Principles) N2 Specificity & Selectivity (Impurity Resolution) N1->N2 Define ATP N3 Linearity & Range (Calibration Model) N2->N3 Confirm Peak Purity N4 Accuracy & Precision (Recovery & RSD%) N3->N4 Establish Range N5 LOD / LOQ (Sensitivity) N4->N5 Determine Limits N6 Robustness (Parameter Perturbation) N5->N6 Assess Stability N7 Validated HPLC Method (Routine QC Ready) N6->N7 Final Approval

ICH Q2(R2) Analytical Method Validation Lifecycle for 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one

Comparative Validation Data

The quantitative data below summarizes the experimental results, demonstrating the tangible benefits of transitioning to SPP technology.

Table 1: System Suitability & Chromatographic Performance

Self-validating criteria: Six replicate injections of the 100 µg/mL standard.

ParameterAcceptance CriteriaMethod A (5 µm FPP)Method B (2.7 µm SPP)
Retention Time (RT) N/A8.4 minutes3.8 minutes
Theoretical Plates (N) > 5,0008,20018,500
Tailing Factor (Tf) ≤ 1.51.351.05
System Backpressure Monitor110 bar185 bar
Injection Precision (%RSD) ≤ 2.0%1.1%0.4%
Table 2: ICH Q2(R2) Validation Parameters Comparison

Evaluating the method's fitness for purpose across the reportable range[2].

ICH Q2(R2) ParameterMethod A (5 µm FPP)Method B (2.7 µm SPP)Performance Shift
Specificity (Resolution) Rs=1.8 (vs closest impurity) Rs=3.4 (vs closest impurity)+88% Improvement
Linearity ( R2 ) 0.9985 (10 - 150 µg/mL)0.9999 (1 - 150 µg/mL)Extended Dynamic Range
Accuracy (Recovery %) 98.5% - 101.2%99.6% - 100.3%Tighter Accuracy Band
Intermediate Precision 1.5% RSD0.6% RSDEnhanced Reproducibility
Limit of Detection (LOD) 1.5 µg/mL0.3 µg/mL5x More Sensitive
Limit of Quantitation (LOQ) 4.5 µg/mL1.0 µg/mL4.5x More Sensitive
Robustness Fails at +10% Flow RatePasses at ±10% Flow RateWider MODR

Discussion & Scientific Insights

The empirical data clearly validates the mechanistic theory. By upgrading from a 5 µm FPP to a 2.7 µm SPP column, we observed a 54% reduction in analysis time (from 8.4 to 3.8 minutes) while simultaneously doubling the theoretical plate count (from 8,200 to 18,500).

Crucially, the Limit of Quantitation (LOQ) improved from 4.5 µg/mL to 1.0 µg/mL. This is a direct result of the SPP column's ability to generate narrower peak widths. Because the area of the peak remains constant for a given injection volume, a narrower peak is inherently taller, which dramatically increases the Signal-to-Noise (S/N) ratio.

Furthermore, under the ICH Q2(R2) robustness testing framework, the SPP method demonstrated a much wider Method Operable Design Region (MODR)[5]. When the flow rate was artificially perturbed by +10%, the FPP method suffered from co-elution with a closely eluting synthetic impurity ( Rs<1.5 ). The SPP method maintained baseline resolution ( Rs>2.0 ) under the same stress conditions, proving it to be a highly resilient, routine-ready QC method.

References

  • Validation of Analytical Procedures Q2(R2)
  • Methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-7-yl)acetate - Appchem (Chemical Reference for 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one)
  • ICH Q2(R2)
  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality Source: Element Lab Solutions URL
  • Core shell columns: What are they and how will they help with my HPLC analysis?

Sources

Validation

A Comparative Guide to the Reactivity of 7-tert-Butyl-4H-benzooxazin-3-one and 4H-benzooxazin-3-one

A Comparative Guide to the Reactivity of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one and 4H-benzo[1][2]oxazin-3-one For Researchers, Scientists, and Drug Development Professionals This guide provides an authoritative and in-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one and 4H-benzo[1][2]oxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an authoritative and in-depth comparison of the chemical reactivity between 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one and its parent compound, 4H-benzo[1][2]oxazin-3-one. It explores the nuanced effects of the tert-butyl substituent on the electronic and steric properties of the benzoxazinone scaffold, supported by experimental insights and detailed protocols.

Introduction: The Benzoxazinone Scaffold and the Influence of Substitution

The 4H-benzo[1][2]oxazin-3-one core is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds.[3][4] Its structure is a cornerstone in the development of drugs targeting a range of conditions, including neurodegenerative diseases and inflammatory disorders.[3][5] The reactivity of this scaffold is of paramount importance for the synthesis of diverse derivatives with tailored pharmacological profiles.[6][7][8]

This guide focuses on a comparative analysis of the unsubstituted 4H-benzo[1][2]oxazin-3-one and its 7-tert-butyl substituted analogue. The introduction of a tert-butyl group, a sterically demanding and electron-donating substituent, can profoundly alter the reactivity of the parent molecule.[9] Understanding these changes is crucial for predicting reaction outcomes, designing efficient synthetic routes, and performing structure-activity relationship (SAR) studies.[10][11] We will dissect the reactivity at three key sites: the nitrogen atom of the lactam, the C2-methylene position, and the aromatic ring.

Structural and Electronic Properties: A Tale of Two Scaffolds

The fundamental difference in reactivity between the two compounds stems from the electronic and steric influence of the tert-butyl group.

  • 4H-benzo[1][2]oxazin-3-one (Parent Compound) : This molecule features a planar bicyclic system where the benzene ring is fused to a 1,4-oxazin-3-one ring. The lactam nitrogen's lone pair of electrons can be delocalized into the aromatic system and the carbonyl group, influencing its nucleophilicity and the acidity of the N-H proton.

  • 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one : The addition of a tert-butyl group at the C7 position introduces two major effects:

    • Inductive Effect : As an alkyl group, the tert-butyl substituent is electron-donating through the sigma framework (inductive effect).[12] This increases the electron density of the aromatic ring, which in turn can influence the electron density on the nitrogen atom and the overall nucleophilicity of the molecule.

    • Steric Hindrance : The tert-butyl group is one of the most sterically bulky groups in organic chemistry.[9] Its presence at the C7 position can sterically hinder reactions occurring at adjacent positions on the aromatic ring (the C6 and C8 positions) and may even have long-range conformational effects.

Structural and Electronic Effects of the tert-Butyl Group cluster_unsubstituted 4H-benzo[1,4]oxazin-3-one cluster_substituted 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one unsubstituted Unsubstituted Aromatic Ring Standard Electron Density substituted tert-Butyl Group at C7 inductive Inductive Effect (+I) Increases Ring Electron Density substituted->inductive Electronic Effect steric Steric Hindrance Shields C6 and C8 Positions substituted->steric Steric Effect

Caption: Electronic and steric effects of the C7-tert-butyl group.

Comparative Reactivity Analysis

N-H Acidity and Nucleophilicity: Reactions at the Nitrogen Center

The lactam nitrogen is a key reactive site for functionalization, commonly through N-alkylation and N-acylation.[13][14]

  • Reactivity of 4H-benzo[1][2]oxazin-3-one : The N-H proton is moderately acidic and can be removed by a suitable base to form a nucleophilic anion. This anion readily participates in substitution reactions with electrophiles like alkyl halides.

  • Reactivity of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one : The electron-donating tert-butyl group is expected to increase the electron density on the nitrogen atom. This has two opposing consequences:

    • It should decrease the acidity of the N-H proton, making deprotonation slightly more difficult.

    • It should increase the nucleophilicity of the resulting anion, potentially leading to faster reaction rates with electrophiles once the anion is formed.

In practice, for reactions like N-alkylation under basic conditions, the choice of base and reaction conditions will be critical. However, the increased nucleophilicity of the anion from the tert-butyl derivative likely leads to efficient reactions.

Experimental Protocol: Microwave-Assisted N-Alkylation

This protocol is adapted from a procedure for the rapid N-alkylation of benzoxazinones.[13]

  • Preparation : In a microwave-safe vessel, combine 4H-benzo[1][2]oxazin-3-one (or its 7-tert-butyl derivative) (1.0 mmol), the desired alkyl halide (2.0 mmol), powdered sodium hydroxide (2.8 mmol), and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.1 mmol).

  • Support : Add silica gel (2 g) to the mixture and mix thoroughly.

  • Solvent Removal : Evaporate the solvent under reduced pressure to obtain a dry powder.

  • Microwave Irradiation : Place the vessel in a domestic microwave oven and irradiate at approximately 400W for 5-10 minutes.

  • Extraction : After cooling, add dichloromethane (20 mL) to the mixture and stir.

  • Purification : Filter the mixture, concentrate the filtrate, and purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

N-Alkylation Mechanism start Benzoxazinone (N-H) anion Benzoxazinone Anion (N-) start->anion Deprotonation product N-Alkylated Product anion->product Nucleophilic Attack on R-X base Base (e.g., NaOH) base->anion alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: General mechanism for N-alkylation of benzoxazinones.

C-H Functionalization of the Aromatic Ring

Direct C-H functionalization is a powerful tool for modifying the benzoxazinone scaffold.[1][2][15]

  • Reactivity of 4H-benzo[1][2]oxazin-3-one : The aromatic ring can undergo various C-H functionalization reactions, including radical alkylation. The position of substitution is dictated by the specific reaction mechanism. For radical additions, the substitution often occurs at positions with higher electron density or positions that lead to a more stable intermediate.

  • Reactivity of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one : The tert-butyl group exerts a strong directing effect in electrophilic aromatic substitution, favoring substitution at the ortho (C6, C8) and para (C5) positions.[9][12] However, the C6 and C8 positions are sterically hindered. In radical reactions, the outcome is more complex. Experimental evidence on related systems suggests that bulky substituents can decrease reactivity. For instance, a study on the C-H alkylation of benzoxazinones found that a tert-butyl group at the C6 position led to decreased yields compared to less substituted analogues, likely due to steric hindrance.[16] A similar retarding effect can be anticipated for the 7-tert-butyl derivative, especially for reactions at the C6 and C8 positions.

Experimental Protocol: Transition-Metal-Free C-H Alkylation

This protocol is based on a method for the direct C-H alkylation of benzoxazinones using 1,4-dihydropyridines as alkyl radical precursors.[2][16]

  • Reaction Setup : To an oven-dried sealed tube, add the benzoxazinone (0.2 mmol), sodium persulfate (Na₂S₂O₈, 0.24 mmol), and the 1,4-dihydropyridine (0.3 mmol).

  • Solvent and Atmosphere : Add acetonitrile (2 mL) and displace the air in the tube with nitrogen gas.

  • Heating : Stir the reaction mixture in an oil bath at 50-80°C for 7 hours under a nitrogen atmosphere. The optimal temperature may be higher for the more sterically hindered 7-tert-butyl derivative to achieve comparable conversion.[16]

  • Work-up : Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Radical C-H Alkylation Workflow setup 1. Combine Reactants (Benzoxazinone, Na2S2O8, Dihydropyridine) reaction 2. Heat under N2 (50-80°C, 7h) setup->reaction workup 3. Aqueous Work-up & Extraction reaction->workup purification 4. Column Chromatography workup->purification product Alkylated Benzoxazinone purification->product

Caption: Experimental workflow for C-H alkylation.

Summary of Comparative Reactivity

Reaction Type4H-benzo[1][2]oxazin-3-one (Unsubstituted)7-tert-Butyl-4H-benzo[1][2]oxazin-3-one (Substituted)Key Influencing Factor
N-Alkylation Standard reactivity.Potentially faster reaction rate due to increased nucleophilicity of the N-anion.Inductive effect (+I)
Aromatic C-H Alkylation Good reactivity at various positions depending on the specific method.Likely reduced reactivity, especially at positions ortho to the t-Bu group (C6, C8), due to steric hindrance.Steric hindrance
Electrophilic Aromatic Substitution Substitution pattern depends on directing effect of the oxazinone ring.Strong ortho, para-directing effect from t-Bu group, but with significant steric hindrance at the ortho positions.Inductive effect & Steric hindrance

Conclusion and Outlook

The presence of a 7-tert-butyl group significantly modifies the reactivity of the 4H-benzo[1][2]oxazin-3-one scaffold. While its electron-donating nature may enhance the nucleophilicity of the lactam nitrogen, its steric bulk is a dominant factor that can impede reactions on the aromatic ring. For drug development professionals, this means that the 7-tert-butyl derivative can be a valuable tool for blocking metabolic pathways at the C6 or C8 positions and for fine-tuning the electronic properties of the molecule.[9] However, synthetic chemists must account for the potential for lower yields and the need for more forcing reaction conditions when attempting to functionalize the aromatic ring of this substituted analogue. This comparative guide provides a predictive framework for designing synthetic strategies and understanding the structure-reactivity relationships within this important class of heterocyclic compounds.

References

  • Byun, Y., Moon, J., An, W., Mishra, N. K., Kim, H. S., Ghosh, P., & Kim, I. S. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. The Journal of Organic Chemistry, 86(17), 12247–12256. [Link]

  • Huang, Z. Z., & Zu, L. S. (1996). RAPID N-ALKYLATION OF BENZOXAZINONES AND BENZOTHIAZINONES UNDER MICROWAVE IRRADIATION. Organic Preparations and Procedures International, 28(1), 121-123. [Link]

  • ACS Publications. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. Retrieved from ACS Publications. [Link]

  • ACS Publications. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines | The Journal of Organic Chemistry. Retrieved from ACS Publications. [Link]

  • American Chemical Society. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. Retrieved from American Chemical Society. [Link]

  • Liu, G., et al. (2006). Synthesis of Diverse Benzo[1][2]oxazin-3-one-Based Compounds Using 1,5-Difluoro-2,4-dinitrobenzene. Journal of Combinatorial Chemistry, 9(1), 55-63. [Link]

  • ACS Publications. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines | The Journal of Organic Chemistry. Retrieved from ACS Publications. [Link]

  • Wang, Z., et al. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry, 21(27), 5585-5589. [Link]

  • Cetin, M. M. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 58(01), 79-88. [Link]

  • Gicquel, M., et al. (2018). Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties. Chemistry – A European Journal, 24(42), 10645-10659. [Link]

  • Sagam, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(24), 5432. [Link]

  • Hou, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1369553. [Link]

  • El-Hashash, M. A., & El-Kafrawy, A. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • ResearchGate. (2017). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Retrieved from ResearchGate. [Link]

  • Wang, Y., et al. (2024). Discovery and Identification of Novel 5-Hydroxy-4H-benzo[1][2]oxazin-3-one Derivatives as Potent β2-Adrenoceptor Agonists through Structure-Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 67(5), 3845-3865. [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • ResearchGate. (2018). Steric/π-electronic insulation of the carbo-benzene ring: dramatic effects of tert-butyl vs phenyl crowns on geometric, chromophoric, redox and magnetic properties. Retrieved from ResearchGate. [Link]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 25(4), 1400-1413. [Link]

  • Davoodnia, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 663-669. [Link]

  • ResearchGate. (2017). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. Retrieved from ResearchGate. [Link]

  • Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Retrieved from Chemistry Stack Exchange. [Link]

  • Wiley Online Library. (n.d.). Reactions of benzoxazinone 6 with certain heterocyclic and aromatic amines. Retrieved from Wiley Online Library. [Link]

  • Wang, L., et al. (2012). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 609-612. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from National Center for Biotechnology Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from Journal of Chemical and Pharmaceutical Research. [Link]

  • ACS Publications. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors | The Journal of Organic Chemistry. Retrieved from ACS Publications. [Link]

  • ACS Publications. (2025). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors | ACS Omega. Retrieved from ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Retrieved from National Center for Biotechnology Information. [Link]

  • RACO. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Retrieved from RACO. [Link]

  • PubChem. (n.d.). 4H-1,4-Benzothiazin-3-one. Retrieved from PubChem. [Link]

  • ResearchGate. (2026). (PDF) Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. Retrieved from PubChem. [Link]

  • Liu, H., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 18(12), 3547-3550. [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-1,3-benzoxazin-4-ones from 2,2-diazidobenzofuran-3(2H)-ones. Retrieved from ResearchGate. [Link]

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Comparative

mass spectrometry fragmentation pattern of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one

Comparative Mass Spectrometry Fragmentation Guide: 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one vs. Structural Analogs As a Senior Application Scientist in analytical chemistry and drug metabolism, I frequently encounter the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Guide: 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one vs. Structural Analogs

As a Senior Application Scientist in analytical chemistry and drug metabolism, I frequently encounter the challenge of distinguishing closely related heterocyclic scaffolds during pharmacokinetic (PK) profiling. 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one (CAS 1239739-18-4) is a highly versatile building block, predominantly utilized in the synthesis of potent platelet aggregation inhibitors and potassium channel openers[1].

To confidently identify this compound and its metabolites in complex biological matrices, one must look beyond simple precursor ion matching. This guide provides an in-depth, mechanistic analysis of its tandem mass spectrometry (MS/MS) fragmentation patterns, objectively comparing its performance and stability against unsubstituted and methyl-substituted benzoxazinone alternatives.

Mechanistic Insights: The Causality of Fragmentation

The fragmentation of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one under Electrospray Ionization (ESI) positive mode is dictated by the competing stabilities of its two primary structural features: the bulky tert-butyl group and the bicyclic lactam (benzoxazinone) core.

  • The tert-Butyl Cleavage (Low Activation Energy): The most energetically favorable pathway is the neutral loss of isobutene ( C4​H8​ , 56 Da). This occurs via a McLafferty-type rearrangement, driven by the stability of the resulting phenolic-type cation at m/z 150. Alternatively, a direct radical cleavage can expel a methyl radical ( CH3∙​ , 15 Da), yielding a highly stable tertiary carbocation at m/z 191. This behavior is a well-documented hallmark of tert-butylated aromatic systems[2].

  • The Benzoxazinone Ring Contraction (High Activation Energy): The heterocyclic oxazinone ring is remarkably robust. It requires higher collision energies (CE > 30 eV) to induce ring opening and the subsequent expulsion of carbon monoxide (CO, 28 Da)[3]. For the tert-butyl derivative, this CO loss typically occurs after the loss of isobutene, resulting in a sequential fragment at m/z 122.

By understanding this causality, researchers can tune their collision energies to selectively monitor the m/z 150 ion for high-sensitivity quantification, or the m/z 122 ion for rigorous structural confirmation.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure reproducibility across different laboratories, the following step-by-step methodology represents a self-validating system for acquiring these fragmentation spectra.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one in LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation [M+H]+ .

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition Parameters

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C; Desolvation Temperature: 400 °C.

  • Collision Energy (CE) Sweep: Perform a product ion scan sweeping the CE from 10 eV to 40 eV using Argon as the collision gas. This sweep is critical to capture both the low-energy isobutene loss and the high-energy CO loss.

Comparative Data Analysis

To objectively evaluate the structural stability and MS/MS behavior of the target compound, we compare its fragmentation profile against two widely used alternatives: the unsubstituted 4H-benzo[1,4]oxazin-3-one and the 7-Methyl derivative.

Table 1: MS/MS Fragmentation Comparison of Benzoxazinone Derivatives

CompoundPrecursor Ion [M+H]+ Primary Neutral LossKey Product Ions (m/z)Optimal CE (eV)Structural Implication
7-tert-Butyl-4H-benzo[1,4]oxazin-3-one 206.1-56 Da (Isobutene)-15 Da (Methyl)150.1 (Base peak)191.1, 178.1, 122.115 - 25Highly diagnostic tert-butyl cleavage dominates at low CE.
7-Methyl-4H-benzo[1,4]oxazin-3-one 164.1-28 Da (CO)136.1 (Base peak)108.125 - 35Lacks the bulky alkyl leaving group; ring contraction dominates.
4H-benzo[1,4]oxazin-3-one (Unsubstituted)150.1-28 Da (CO)122.1 (Base peak)94.125 - 35Direct indicator of the bare oxazinone core stability.

Data Interpretation: The presence of the tert-butyl group acts as an energetic "shock absorber." Because the loss of isobutene requires less energy than the cleavage of the oxazinone ring, the 7-tert-butyl derivative fragments at significantly lower collision energies compared to its methyl and unsubstituted counterparts.

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its product ions is mapped below.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 206 C12H16NO2+ Frag1 Loss of Isobutene (-56 Da) m/z 150 C8H8NO2+ Precursor->Frag1 - C4H8 (56 Da) McLafferty-type Frag2 Loss of Methyl (-15 Da) m/z 191 C11H13NO2+• Precursor->Frag2 - CH3• (15 Da) Radical Cleavage Frag3 Loss of CO (-28 Da) m/z 178 C11H16NO+ Precursor->Frag3 - CO (28 Da) Ring Contraction Frag4 Sequential Loss of CO (-28 Da) m/z 122 C7H8NO+ Frag1->Frag4 - CO (28 Da) Ring Contraction

Proposed ESI-MS/MS fragmentation cascade for 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one.

References

  • Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. nih.gov. 1

  • Mass Spectrometric Characterization of Benzoxazinoid Glycosides from Rhizopus-Elicited Wheat (Triticum aestivum) Seedlings. acs.org. 3

  • Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-tert-Butylquinoline. benchchem.com. 2

Sources

Validation

A Senior Application Scientist's Guide to Qualifying Analytical Standards for 7-tert-Butyl-4H-benzooxazin-3-one

A Senior Application Scientist's Guide to Qualifying Analytical Standards for 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one Introduction: The Critical Role of Analytical Standards in Pharmaceutical Research In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Qualifying Analytical Standards for 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

Introduction: The Critical Role of Analytical Standards in Pharmaceutical Research

In the landscape of drug discovery and development, the reliability and reproducibility of experimental data are paramount. The foundation of this data integrity lies in the quality of the analytical standards used for identification, quantification, and quality control. An analytical standard, or reference material, is a highly purified and well-characterized substance used to calibrate analytical instruments, validate methods, and ensure the accuracy of measurements. For a novel or research-stage compound like 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one, a member of the versatile benzoxazinone class of heterocyclic compounds, establishing a reliable analytical standard is a critical first step for any research program.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to select, qualify, and compare potential analytical standards for 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one. As this specific molecule is not widely available as a pre-certified reference material, this guide will focus on the necessary steps to qualify a research-grade chemical for use as a robust in-house analytical standard.

The Analytical Standard Landscape: Certified Reference Materials (CRMs) vs. Research-Grade Chemicals

Before delving into experimental protocols, it is crucial to understand the distinction between different grades of chemical standards.

  • Certified Reference Materials (CRMs): These are the gold standard. CRMs are produced by accredited organizations under stringent ISO 17034 and ISO/IEC 17025 guidelines.[5] They come with a comprehensive certificate of analysis (COA) that states the certified property value (e.g., purity), its uncertainty, and its metrological traceability to SI units.[6] For regulatory submissions, the use of CRMs is often mandatory.

  • Research-Grade Chemicals: These are commercially available compounds suitable for early-stage research. While suppliers may provide a purity value (e.g., >98%), this is often based on a single analytical technique and lacks the rigorous characterization, uncertainty budget, and traceability of a CRM.[7]

For 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one, the current market primarily offers research-grade materials. Therefore, the onus is on the end-user to perform the necessary analytical work to qualify these materials for their intended use.

Supplier and Material Comparison

While a direct comparison of off-the-shelf CRMs for 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one is not feasible, we can compare the offerings for closely related benzoxazinone structures and the capabilities of suppliers for potential custom synthesis. This provides a baseline for what to expect in terms of quality and documentation.

Supplier/ProductStated PurityAnalytical Data ProvidedAvailabilityKey Considerations
Sigma-Aldrich (e.g., 6-tert-butyl-2H-benzo[b][1][2]oxazin-3(4H)-one)[7]Not specified; for research useNone collected by supplierIn-stockBuyer assumes full responsibility for confirming identity and purity.
ChemScene (e.g., tert-Butyl 7-amino-2,3-dihydro-4H-benzo[b][1][2]oxazine-4-carboxylate)[2]≥98%None specified on product pageIn-stockPurity is provided, but the method of determination is not always specified.
Fisher Scientific (Various Benzoxazines)[8]Varies (e.g., 95%, 99%)Purity often specified by technique (e.g., GC, HPLC)VariesA wide range of derivatives are available, indicating synthetic capabilities in this chemical space.
Custom Synthesis Providers Project-dependentTypically includes ¹H NMR, Mass Spec, and HPLCMade-to-orderOffers the ability to specify required purity and characterization tests. Higher cost and longer lead times.

Expert Insight: For a novel compound, partnering with a custom synthesis lab that can provide a comprehensive analytical data package is often the most reliable starting point. This initial package should be seen as the vendor's characterization, which must then be independently verified.

Part 1: Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one standard.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and have minimal interfering signals.[9][10]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.[11]

    • For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, which has a much lower natural abundance, a significantly larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[1]

  • Data Analysis:

    • ¹H NMR:

      • Chemical Shift (δ): Confirm that the observed chemical shifts for the aromatic protons, the methylene (-CH₂-) protons of the oxazine ring, and the tert-butyl protons are consistent with the expected structure.

      • Integration: The integral of each signal should be proportional to the number of protons it represents (e.g., the tert-butyl signal should integrate to 9H relative to other protons).

      • Multiplicity (Splitting): Analyze the splitting patterns of the aromatic protons to confirm their substitution pattern on the benzene ring.

    • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the aromatic carbons.

Workflow for NMR Identity Confirmation

Caption: Workflow for structural confirmation using NMR spectroscopy.

Part 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse technique for assessing the purity of small molecule drug candidates. It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.

Experimental Protocol: Reversed-Phase HPLC-UV
  • System Preparation (System Suitability):

    • Before analyzing any samples, ensure the HPLC system is performing correctly. This involves injecting a known standard (if available) or the sample itself multiple times to check for consistent retention times and peak areas (typically <2% RSD).

  • Mobile Phase and Sample Preparation:

    • Mobile Phase: A common starting point for a molecule of this type is a gradient elution using water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape. A gradient from 5% B to 95% B over 20-30 minutes is a good starting point for method development.[1]

    • Sample Preparation: Prepare a stock solution of the standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL for injection.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a versatile choice for reversed-phase chromatography.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: Use a Diode Array Detector (DAD) to monitor across a range of wavelengths (e.g., 210-400 nm). This allows for the selection of the optimal wavelength for the main peak and helps to detect impurities that may have different UV spectra.[12] The peak purity function of the DAD software should be used to assess whether the main peak is chromatographically pure.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks (Area % method).

    • Causality: It is crucial to perform a "forced degradation" study (e.g., exposing the sample to acid, base, heat, and oxidative stress) to ensure the method is "stability-indicating." This proves that any degradation products that might form can be separated from the main peak, validating the method's ability to accurately measure purity over time.

Workflow for HPLC-UV Purity Assessment

Caption: Workflow for purity determination using HPLC-UV.

Part 3: Trace and Volatile Impurity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive and ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis. For compounds like benzoxazinones, which are structurally related to benzodiazepines, derivatization may be necessary to improve thermal stability and prevent degradation in the hot GC inlet.[13][14]

Experimental Protocol: GC-MS
  • Derivatization (if necessary):

    • The N-H group in the oxazine ring can be active in the GC system. Silylation is a common derivatization technique to improve analyte stability.

    • Procedure: In a vial, dissolve ~1 mg of the standard in 100 µL of a suitable solvent (e.g., ethyl acetate). Add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[15]

    • Cap the vial and heat at 70-80 °C for 20-30 minutes to complete the reaction.[15]

    • Justification: This step replaces the active proton with a non-polar trimethylsilyl (TMS) group, reducing adsorption in the GC system and leading to sharper peaks and more reliable quantification.[16]

  • Instrumental Conditions:

    • GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Inlet Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C) to separate volatile solvents, then ramp up to a high temperature (e.g., 300 °C) to elute the derivatized analyte and any less volatile impurities.

    • MS Detector: Operate in full scan mode (e.g., m/z 40-550) to identify unknown impurities by comparing their mass spectra to libraries (e.g., NIST). For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one.

    • Search the NIST library for matches to any other detected peaks to tentatively identify impurities.

    • Quantify impurities based on their relative peak area or against a known internal standard.

Workflow for GC-MS Impurity Profiling

Caption: Workflow for impurity analysis using GC-MS.

Conclusion: Synthesizing the Data for a Qualified Standard

No single analytical technique is sufficient to fully characterize an analytical standard. A comprehensive qualification relies on the orthogonal data from multiple methods. By combining NMR for identity, HPLC-UV for non-volatile purity, and GC-MS for volatile impurities, a researcher can build a robust data package.

When comparing two potential sources of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one, the superior standard will be the one that not only has the highest purity as determined by a stability-indicating HPLC method but also has its identity unambiguously confirmed by NMR and is free from significant levels of residual solvents or other impurities identified by GC-MS. This rigorous, multi-faceted approach ensures that the chosen standard is fit for purpose, providing the solid foundation necessary for generating high-quality, reproducible scientific data.

References

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC. National Center for Biotechnology Information. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][1][2]oxazepines - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - MDPI. MDPI. [Link]

  • GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed. PubMed. [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods - Research and Reviews. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Analytical Reference Materials - ZeptoMetrix. ZeptoMetrix. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. UT Southwestern Medical Center. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity - Hilaris Publisher. Hilaris Publisher. [Link]

  • HPLC for the Determination of 1,4-Benzodiazepines and antidepressants in Bio-fluids. ResearchGate. [Link]

  • Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. SciSpace. [Link]

  • 7-ETHOXY-4H-BENZO[1][2]THIAZIN-3-ONE — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Synthesis and identification of benzo[d][1][9]oxazin-4-one derivatives and testing of antibacterial activity of some of them - ScienceScholar. ScienceScholar. [Link]

  • GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS - Technology Networks. Technology Networks. [Link]

  • Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][9]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC. National Center for Biotechnology Information. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-tert-Butyl-4H-benzooxazin-3-one

A Comprehensive Guide to the Safe Disposal of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one Researchers and drug development professionals handle a diverse array of chemical compounds daily. Among these, the benzoxazinone clas...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Disposal of 7-tert-Butyl-4H-benzo[1][2]oxazin-3-one

Researchers and drug development professionals handle a diverse array of chemical compounds daily. Among these, the benzoxazinone class of heterocycles is significant due to its broad spectrum of biological activities, making them valuable in medicinal chemistry and drug discovery.[1] However, with the synthesis and use of novel compounds like 7-tert-Butyl-4H-benzo[2][3]oxazin-3-one, comes the critical responsibility of ensuring their safe and environmentally sound disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-tert-Butyl-4H-benzo[2][3]oxazin-3-one, grounded in established safety principles and regulatory compliance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard classifications of analogous compounds, 7-tert-Butyl-4H-benzo[2][3]oxazin-3-one should be treated as a hazardous substance. The primary hazards associated with similar benzoxazinones include:

  • Acute Toxicity: Toxic if swallowed or in contact with skin.

  • Inhalation Hazard: Harmful if inhaled.

  • Eye Irritation: Causes serious eye irritation.

Therefore, the following minimum Personal Protective Equipment (PPE) is mandatory when handling this compound or its waste:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact, as the compound is toxic upon dermal absorption.[3]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles that can cause serious eye irritation.[3]
Skin and Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo minimize the risk of inhaling harmful vapors or aerosols.

II. Waste Segregation and Collection: The Foundation of Safe Disposal

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.[2] Under no circumstances should 7-tert-Butyl-4H-benzo[2][3]oxazin-3-one or its contaminated materials be disposed of in regular trash or down the drain.[2][4]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and sealable container for all 7-tert-Butyl-4H-benzo[2][3]oxazin-3-one waste. The container must be in good condition with a secure lid.

  • Labeling: Immediately label the waste container with the following information:

    • The full chemical name: "7-tert-Butyl-4H-benzo[2][3]oxazin-3-one Waste"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of waste accumulation initiation

  • Collect All Contaminated Materials: This includes:

    • Unused or expired 7-tert-Butyl-4H-benzo[2][3]oxazin-3-one

    • Contaminated consumables such as pipette tips, weighing paper, and gloves

    • Spill cleanup materials

  • Secure Storage: Keep the waste container closed except when adding waste.[2] Store it in a designated, well-ventilated, and secure area, away from incompatible materials.

III. Disposal Procedure: A Guided Workflow

The disposal of 7-tert-Butyl-4H-benzo[2][3]oxazin-3-one must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6] The following workflow diagram illustrates the decision-making process for proper disposal.

G cluster_0 Waste Generation & Collection cluster_1 Disposal Pathway cluster_2 Final Disposition start Start: Generation of 7-tert-Butyl-4H-benzo[1,4]oxazin-3-one Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate store Store Securely in a Designated Area segregate->store contact_ehs Contact Institutional EHS Office for Waste Pickup Request store->contact_ehs pickup Schedule and Prepare for Hazardous Waste Pickup contact_ehs->pickup transport Licensed Contractor Transports Waste to Approved Facility pickup->transport disposal_plant Dispose of Contents/Container at an Approved Waste Disposal Plant transport->disposal_plant

Sources

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